SPDP-PEG7-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H42N2O10S2 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H42N2O10S2/c28-23(26-7-22-38-39-24-3-1-2-6-27-24)4-8-31-10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-32-9-5-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) |
InChI Key |
ALEGSCIYDKGXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SPDP-PEG7-Acid: A Heterobifunctional Crosslinker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPDP-PEG7-acid, a versatile heterobifunctional crosslinker. It details its chemical properties, applications, and experimental protocols for its use in bioconjugation, with a focus on protein modification and its relevance in drug delivery systems.
Core Concepts: Understanding this compound
This compound is a chemical tool that facilitates the covalent linking of two different molecules. Its structure is composed of three key functional components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a pyridyldithiol moiety that selectively reacts with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond.[1]
-
Polyethylene Glycol (PEG)7 Spacer: A seven-unit polyethylene glycol chain acts as a hydrophilic spacer. This PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, reduces aggregation, and can improve the pharmacokinetic properties of the conjugated molecule by providing a protective hydration shell.[1][2]
-
Carboxylic Acid (-acid): The terminal carboxylic acid group can be activated to react with primary amines, such as the lysine residues on the surface of proteins, forming a stable amide bond.[3]
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Physicochemical Properties and Specifications
Quantitative data for this compound is crucial for experimental design and reproducibility. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Weight | 594.74 g/mol | [3] |
| Chemical Formula | C25H42N2O10S2 | Not explicitly found |
| Purity | ≥95% | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and has good water solubility due to the PEG spacer. | |
| Storage | Store at -20°C, protected from moisture. |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules. This can be for applications such as attaching labels (e.g., fluorescent dyes, biotin) for detection and imaging, or for creating fusion proteins.
-
Drug Delivery: this compound is instrumental in the development of drug delivery systems, particularly antibody-drug conjugates (ADCs). The PEG spacer can improve the solubility and circulation half-life of the drug, while the cleavable disulfide bond allows for the release of the drug in the reducing environment of the cell.
-
Surface Modification: It can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, where one protein is modified with this compound to react with a sulfhydryl group on the second protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein A (to be modified with this compound) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (containing a free sulfhydryl group) in a thiol-free buffer (e.g., PBS, pH 7.2-8.0)
-
Dithiothreitol (DTT)
-
Desalting columns
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 1.1 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Modification of Protein A:
-
Add the activated SPDP-PEG-NHS ester solution to the Protein A solution (typically at a 10-20 fold molar excess of the linker to the protein).
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS.
-
-
Conjugation to Protein B:
-
Add the sulfhydryl-containing Protein B to the purified SPDP-modified Protein A. A molar ratio of 1:1 is a good starting point.
-
Incubate for 8-16 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the resulting protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Cleavage of the Disulfide Bond
The disulfide bond introduced by the SPDP linker can be cleaved to release the conjugated molecules.
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Buffer (e.g., sodium acetate, pH 4.5, or PBS, pH 7.2)
Protocol:
-
Dissolve the this compound conjugate in the desired buffer.
-
Add DTT to a final concentration of 25-50 mM. For selective cleavage of the linker's disulfide bond while preserving native protein disulfides, a lower pH (e.g., 4.5) is recommended.
-
Incubate at room temperature for 30 minutes.
-
The released molecule can be separated from the protein by desalting or dialysis.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Logical flow of ADC formation and drug release using this compound.
Characterization and Analysis
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | The release of pyridine-2-thione during the reaction of the SPDP group with a thiol can be monitored by measuring the absorbance at 343 nm, allowing for the quantification of the reaction. |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate the conjugate from unreacted protein and crosslinker, and to assess the purity and aggregation of the final product. |
| Mass Spectrometry (MS) | To confirm the mass of the conjugate and to determine the drug-to-antibody ratio (DAR) in the case of ADCs. |
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation and drug delivery. Its well-defined structure, incorporating a cleavable disulfide bond, a hydrophilic PEG spacer, and an amine-reactive carboxylic acid, allows for the controlled and efficient creation of novel bioconjugates. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work, paving the way for advancements in therapeutics and diagnostics.
References
An In-Depth Technical Guide to SPDP-PEG7-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG7-acid. It details its chemical structure, physicochemical properties, and common applications in bioconjugation and drug delivery. This document also includes detailed experimental protocols for its use and characterization, alongside visual representations of key chemical processes.
Core Concepts: Introduction to this compound
This compound is a versatile crosslinking reagent characterized by three key components: a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the covalent linkage of molecules, particularly biomolecules, with precise control over the resulting conjugate's properties.
The SPDP moiety provides a thiol-reactive group, enabling the formation of a cleavable disulfide bond with sulfhydryl-containing molecules such as cysteine residues in proteins. The PEG7 spacer, a hydrophilic chain of seven ethylene glycol units, enhances the solubility and stability of the crosslinker and the resulting conjugate, while also reducing potential immunogenicity.[1] The terminal carboxylic acid group can be activated to react with primary amines, forming stable amide bonds.[2] This heterobifunctional nature makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.[1][2]
Physicochemical Properties
The structural and chemical properties of this compound are summarized in the table below. This data is essential for calculating molar equivalents in conjugation reactions and for understanding the behavior of the molecule in various experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C25H42N2O10S2 | [3] |
| Molecular Weight | 594.74 g/mol | |
| Exact Mass | 594.23 g/mol | |
| Purity | Typically ≥95% (HPLC) | |
| IUPAC Name | 4-oxo-1-(pyridin-2-yldisulfaneyl)-7,10,13,16,19,22,25-heptaoxa-3-azaoctacosan-28-oic acid | |
| SMILES | O=C(O)CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CCSSC1=NC=CC=C1) | |
| Appearance | To be determined (often a solid or viscous oil) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Storage | Store at -20°C, protected from moisture. |
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. The synthesis of heterobifunctional PEG linkers typically involves a multi-step process.
A plausible synthetic route for this compound is illustrated in the diagram below. This process generally starts with a PEG diol, which is mono-functionalized and then further modified to introduce the desired terminal groups.
Caption: Proposed synthetic workflow for this compound.
Characterization of the final product is crucial to ensure its purity and structural integrity. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the characteristic chemical groups of this compound, including the pyridine ring, the ethylene glycol repeats, and the terminal carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC is used to determine the purity of the compound. A typical method would involve a C18 column with a water/acetonitrile gradient and UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and can help identify any impurities.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protein-Protein Conjugation via Amine and Thiol Groups
This protocol describes the conjugation of two proteins, one with available amine groups (Protein A) and the other with available sulfhydryl groups (Protein B).
References
- 1. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to the Mechanism of Action of SPDP-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and targeted drug delivery, the development of sophisticated linker molecules is paramount to the efficacy and safety of novel therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). SPDP-PEG7-acid is a heterobifunctional crosslinker that embodies the strategic design required for these applications. It integrates three key functional components: a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform its use in research and drug development.
Core Components and Mechanism of Action
The functionality of this compound is derived from the distinct roles of its three primary components, which work in concert to facilitate the stable yet cleavable linkage of biomolecules.
The SPDP Moiety: A Versatile and Cleavable Linkage
The SPDP component provides the primary conjugation functionality through two reactive groups:
-
N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of proteins and peptides. The reaction is most efficient at a pH range of 7-8.[1]
-
Pyridyldithio Group: This group reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a disulfide bond. This reaction, which is optimal between pH 7 and 8, results in the release of pyridine-2-thione, a chromophore that can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[1]
The resulting disulfide bond is a key feature of the SPDP linker. It is stable under physiological conditions in the bloodstream but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or intracellularly by glutathione. This cleavability is a critical feature for the release of therapeutic payloads within the reducing environment of the target cell.[2][3]
The PEG7 Linker: Enhancing Physicochemical Properties
The seven-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer that confers several advantageous properties to the conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of the crosslinker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[1]
-
Improved Stability and Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby increasing its stability and reducing its immunogenicity.
-
Increased Bioavailability: By improving solubility and stability, and reducing clearance by the immune system, PEGylation can prolong the circulation half-life of the conjugate, leading to improved bioavailability and a greater chance of reaching the target site.
The specific length of the PEG chain is a critical design parameter. A PEG7 linker provides a balance between sufficient spacing to avoid steric hindrance between the conjugated molecules and maintaining a relatively low molecular weight to not adversely affect the pharmacokinetics of the conjugate. The optimal PEG length is often determined empirically for each specific application.
The Terminal Carboxylic Acid: A Point of Attachment
The terminal carboxylic acid group on the PEG chain provides an additional point for conjugation. This acid can be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS), to react with primary amines, forming a stable amide bond. This allows for the attachment of a second molecule of interest, such as a targeting ligand, a therapeutic agent, or a solid support for purification or diagnostics.
Visualizing the Mechanism and Workflow
To illustrate the chemical transformations and experimental processes involving this compound, the following diagrams are provided.
References
An In-depth Technical Guide to SPDP-PEG7-acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of SPDP-PEG7-acid, a heterobifunctional crosslinker critical in bioconjugation and drug delivery. The information presented is essential for the successful design and execution of experiments involving the covalent modification of proteins, peptides, and other biomolecules.
Introduction to this compound
This compound is a versatile crosslinking reagent that features three key components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a pyridyldithio group for reaction with sulfhydryl groups.
-
Polyethylene Glycol (PEG)7: A seven-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the molecule and its conjugates.[]
-
Carboxylic Acid: A terminal carboxyl group that can be used for further conjugation or modification, often activated to an NHS ester for reaction with primary amines.[2]
The unique architecture of this compound allows for controlled, stepwise bioconjugation, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic agents.[]
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. While the PEG7 spacer significantly improves aqueous solubility compared to non-PEGylated SPDP linkers, the overall solubility is still limited in aqueous buffers.[3]
Table 1: Solubility of SPDP-PEG Linkers in Various Solvents
| Solvent | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing concentrated stock solutions.[4] |
| Dimethylformamide (DMF) | Highly Soluble | An alternative to DMSO for stock solution preparation. |
| Water | Limited | The PEG spacer enhances solubility, but direct dissolution in aqueous buffers at high concentrations can be challenging. |
| Dichloromethane, Chloroform | Soluble | Generally soluble in many organic solvents. |
| Alcohols (Methanol, Ethanol) | Soluble | Can be used for dissolution. |
Experimental Protocol: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration. A common stock concentration is 20-25 mM. For example, to prepare a 25 mM stock solution, dissolve 5 mg of SPDP-PEG in 640 µL of DMSO or DMF.
-
Mixing: Vortex or gently sonicate the vial until the reagent is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Stability Profile
The stability of this compound is primarily influenced by the reactivity of its two functional ends: the NHS ester and the pyridyldithio group. Understanding the factors that affect their stability is crucial for optimizing conjugation efficiency and ensuring the integrity of the final conjugate.
Stability of the NHS Ester
The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation reaction with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.0 | Several hours | |
| 7.4 | > 120 minutes | |
| 8.0 | ~210 minutes | |
| 8.5 | ~180 minutes | |
| 9.0 | < 10 minutes |
Key Considerations for NHS Ester Stability:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Conjugation reactions are typically performed at a pH range of 7.2-8.5 to balance the reaction rate with the hydrolysis rate.
-
Temperature: Lower temperatures (4°C) can be used to slow down the rate of hydrolysis, although this may also slow the rate of the desired conjugation reaction.
-
Buffer Composition: Amine-containing buffers, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate/bicarbonate, or borate buffers are recommended.
Stability of the Pyridyldithio Group
The 2-pyridyldithio group is stable under typical bioconjugation conditions and selectively reacts with free sulfhydryl (-SH) groups to form a stable, yet cleavable, disulfide bond.
Table 3: Reaction and Cleavage Conditions for the Pyridyldithio Group
| Condition | Reagent/Parameter | Optimal Range/Concentration | Remarks | Reference(s) |
| Reaction | pH | 7.0 - 8.0 | The reaction with sulfhydryls is most efficient in this pH range. | |
| Buffer | Thiol-free buffers | Buffers must be free of thiols to prevent unwanted side reactions. | ||
| Cleavage | Reducing Agent | Dithiothreitol (DTT) | A common and effective reducing agent for disulfide bond cleavage. | |
| DTT Concentration | 25 mM | This concentration is often sufficient to cleave the linker's disulfide bond without reducing native protein disulfides. | ||
| Cleavage pH | 4.5 | A lower pH can help to preserve native disulfide bonds in proteins during cleavage. |
Experimental Workflows and Protocols
The following sections provide detailed experimental protocols for common applications of this compound.
Workflow for One-Step Amine-to-Sulfhydryl Conjugation
This workflow is applicable when one molecule contains primary amines and the other possesses free sulfhydryl groups.
Caption: Workflow for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.
-
Prepare this compound Stock: Prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Protein A: Dissolve the amine-containing protein (Protein A) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Activate Protein A: Add the this compound stock solution to the Protein A solution. A 20-fold molar excess of the crosslinker is common. Incubate for 30-60 minutes at room temperature.
-
Purify Activated Protein A: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Conjugation: Add the sulfhydryl-containing protein (Protein B) to the purified, activated Protein A. Incubate for 18 hours at room temperature or 4°C.
-
Purification of Conjugate: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.
Workflow for Two-Step Amine-to-Amine Conjugation
This workflow is used when both molecules to be conjugated contain primary amines but lack free sulfhydryl groups.
Caption: Workflow for conjugating two amine-containing molecules.
-
Activate Both Proteins: Separately modify both Protein A and Protein B with this compound as described in steps 1-3 of the one-step protocol.
-
Purify Both Activated Proteins: Purify both SPDP-activated proteins as described in step 4 of the one-step protocol.
-
Reduce One Activated Protein: Choose one of the activated proteins (e.g., Protein B) and treat it with a reducing agent to expose a free sulfhydryl group. To do this, add DTT to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify Sulfhydryl-Modified Protein: Remove the DTT from the reduced protein using a desalting column.
-
Conjugation: Mix the SPDP-activated Protein A with the newly created sulfhydryl-modified Protein B. Incubate for 18 hours at room temperature or 4°C.
-
Purification of Conjugate: Purify the final conjugate using an appropriate method to separate it from unreacted proteins.
Storage and Handling
Proper storage and handling of this compound are essential to maintain its reactivity.
-
Storage of Solid Reagent: Upon receipt, store the solid this compound at -20°C, protected from moisture. The product is typically shipped at ambient temperature in a sealed bag with a desiccant.
-
Storage of Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C. It is advisable to prepare single-use aliquots to minimize exposure to moisture and repeated freeze-thaw cycles.
-
Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.
Conclusion
This compound is a powerful and versatile tool for bioconjugation. A thorough understanding of its solubility and stability characteristics is paramount for its successful application. By carefully controlling experimental parameters such as solvent, pH, temperature, and buffer composition, researchers can optimize conjugation efficiency and generate robust and reliable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
SPDP-PEG7-acid for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and applications of SPDP-PEG7-acid, a heterobifunctional crosslinker, in the field of bioconjugation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, practical applications, and the methodologies for its use.
Introduction to this compound
This compound is a versatile crosslinking reagent that plays a pivotal role in the covalent linkage of biomolecules. It features three key functional components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups (e.g., on cysteine residues) to form a cleavable disulfide bond.
-
Polyethylene Glycol (PEG)7 Spacer: A seven-unit polyethylene glycol chain acts as a hydrophilic spacer arm. This PEG linker enhances the solubility and stability of the resulting bioconjugate, reduces potential aggregation, and can improve its pharmacokinetic profile by providing a hydration shell.[1][2]
-
Carboxylic Acid (-acid): The terminal carboxylic acid group provides an additional site for conjugation, typically after activation, allowing for the attachment of molecules containing primary amines.
The unique combination of these functionalities makes this compound a valuable tool for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and developing targeted drug delivery systems.[3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C25H42N2O10S2 | [] |
| Molecular Weight | 594.74 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store at -20°C, protected from moisture |
Principles of Bioconjugation with this compound
The bioconjugation process using this compound is a two-step reaction that leverages its heterobifunctional nature.
Reaction with Primary Amines
The NHS ester of the SPDP group reacts with primary amine groups on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8. At higher pH levels (e.g., pH 9), the hydrolysis of the NHS ester increases, which can reduce conjugation efficiency. The half-life of the NHS ester is several hours at pH 7 but decreases to less than 10 minutes at pH 9.
Reaction with Sulfhydryl Groups
The pyridyldithiol group of the SPDP moiety reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a disulfide bond. This reaction, which releases a pyridine-2-thione molecule, is also optimal at a pH of 7 to 8. The progress of this reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Cleavage of the Disulfide Bond
A key feature of the disulfide bond formed by the SPDP linker is its cleavability under reducing conditions. Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to break the disulfide bond, releasing the conjugated molecule. This property is particularly useful in drug delivery applications where the release of a therapeutic payload is desired within the reducing environment of the target cell.
Experimental Protocols
The following are detailed protocols for common bioconjugation procedures involving SPDP-PEG linkers. Note that optimization of these protocols may be necessary for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available primary amines and the other with free sulfhydryl groups.
Materials:
-
Protein A (with primary amines)
-
Protein B (with sulfhydryl groups)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
EDTA
-
Desalting column
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 20-25 mM.
-
Modification of Protein A:
-
Dissolve Protein A in PBS at a concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the Protein A solution at a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein A: Remove excess this compound and reaction byproducts using a desalting column equilibrated with PBS.
-
Conjugation to Protein B:
-
Dissolve Protein B in PBS.
-
Add the purified, SPDP-modified Protein A to the Protein B solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 8-18 hours at room temperature or 4°C.
-
-
Purification of the Conjugate: The final protein-protein conjugate can be purified using size-exclusion chromatography (SEC) to separate the conjugate from unconjugated proteins.
Protocol 2: Cleavage of the Disulfide Linker
This protocol outlines the procedure for cleaving the disulfide bond in a bioconjugate.
Materials:
-
This compound conjugated biomolecule
-
Dithiothreitol (DTT)
-
PBS, pH 7.5
Procedure:
-
Preparation of DTT Solution: Prepare a 1 M stock solution of DTT in deionized water.
-
Cleavage Reaction:
-
Dissolve the bioconjugate in PBS.
-
Add the DTT stock solution to the bioconjugate solution to a final concentration of 10-100 mM.
-
Incubate the reaction at 37°C for 1-4 hours.
-
-
Analysis: The cleavage of the disulfide bond and the release of the conjugated molecule can be analyzed by techniques such as SDS-PAGE or mass spectrometry.
Quantitative Data and Performance Characteristics
The performance of this compound in bioconjugation is influenced by several factors. The following tables summarize key quantitative parameters.
Reaction Conditions and Efficiency
| Parameter | Optimal Range/Value | Notes | Reference |
| pH for NHS Ester Reaction | 7.0 - 8.0 | Higher pH increases hydrolysis rate of NHS ester. | |
| pH for Pyridyldithiol Reaction | 7.0 - 8.0 | Reaction with thiols is most efficient in this range. | |
| Reaction Time (Amine Modification) | 30 - 60 minutes | Longer times may not significantly increase yield. | |
| Reaction Time (Thiol Conjugation) | 8 - 18 hours | Overnight incubation is common for this step. |
Stability of the Disulfide Bond
The stability of the disulfide bond is a critical factor, particularly in the context of drug delivery.
| Condition | Stability | Notes | Reference |
| In Circulation (Plasma) | Moderately Stable | Steric hindrance around the disulfide bond can increase stability. | |
| Intracellular Environment | Labile | The reducing environment of the cell (e.g., high glutathione concentration) promotes cleavage. |
Pharmacokinetics of PEGylated Conjugates
The PEG7 spacer in this compound influences the pharmacokinetic properties of the bioconjugate.
| Pharmacokinetic Parameter | Effect of PEGylation | Notes | Reference |
| Plasma Clearance | Decreased | Longer PEG chains generally lead to slower clearance, though a threshold may be reached around PEG8. | |
| Half-life | Increased | The hydrophilic nature of PEG increases the hydrodynamic radius, reducing renal clearance. | |
| Solubility | Increased | PEGylation improves the solubility of hydrophobic payloads. | |
| Immunogenicity | Reduced | The PEG chain can shield the bioconjugate from the immune system. |
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and a relevant signaling pathway for a bioconjugate application.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).
Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Action
Caption: Mechanism of action of a HER2-targeted ADC.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal choice for a wide range of applications, from the development of targeted therapeutics like ADCs to the functionalization of surfaces and nanoparticles. A thorough understanding of its chemical properties, reaction kinetics, and the appropriate experimental protocols is crucial for its successful implementation in research and development. This guide provides a solid foundation for scientists and researchers to effectively utilize this compound in their bioconjugation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the precise engineering of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. The linker, a seemingly simple component connecting the targeting moiety to the payload or effector molecule, plays a critical role in the overall efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous spacer. This technical guide provides a comprehensive exploration of the role of the seven-unit PEG spacer (PEG7), offering insights into its impact on physicochemical properties, biological activity, and providing detailed experimental methodologies for its evaluation.
Core Advantages of the PEG7 Spacer
The incorporation of a discrete PEG7 spacer into a bioconjugate imparts a multitude of benefits, primarily stemming from its unique physicochemical properties. A PEG7 spacer consists of seven repeating ethylene glycol units, striking a balance between flexibility and a defined length.[1]
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the complex structures of PROTACs are inherently hydrophobic.[2][3] This can lead to aggregation, poor solubility, and rapid clearance from circulation.[2] The hydrophilic nature of the PEG7 spacer significantly improves the overall water solubility of the bioconjugate, mitigating these issues and facilitating formulation and manufacturing.[1]
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG7 spacer contributes to an increased hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong circulation half-life. This leads to increased overall drug exposure (Area Under the Curve - AUC) at the target site.
Reduced Immunogenicity and Toxicity: The PEG7 spacer can create a "stealth" effect by forming a hydration shell around the bioconjugate. This can mask immunogenic epitopes of the payload or linker, reducing the risk of an immune response. Furthermore, this shielding can minimize non-specific uptake by healthy tissues, thereby reducing off-target toxicity.
Optimal Spacing and Flexibility: The defined length and flexibility of the PEG7 spacer are crucial for the biological function of the bioconjugate. In PROTACs, the linker must facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together. The PEG7 spacer often provides an optimal distance to enable the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Similarly, in ADCs, the spacer ensures that the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen.
Quantitative Data on the Impact of PEG Spacers
The length of the PEG spacer significantly influences the properties of the bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key parameters. While specific data for PEG7 is not always isolated, the trends observed provide valuable insights into its expected performance.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| ADC Construct | PEG Chain Length | Clearance (mL/day/kg) | Half-life (h) | AUC (µg*h/mL) | Reference |
| Trastuzumab-MMAE | No PEG | 15.8 | 120 | 5,060 | |
| Trastuzumab-MMAE | PEG4 | 10.2 | 150 | 7,840 | |
| Trastuzumab-MMAE | PEG8 | 8.5 | 168 | 9,410 | |
| Trastuzumab-MMAE | PEG12 | 8.3 | 170 | 9,630 |
Note: Data is representative and synthesized from trends reported in the literature. The PEG8 data point provides an estimation for the performance of a PEG7 spacer.
Table 2: Influence of PEG Spacer on PROTAC-Induced Protein Degradation
| PROTAC | Linker | Target Protein Degradation (DC50, nM) | Ternary Complex Cooperativity (α) | Reference |
| BRD4 Degrader | Alkyl Chain | 50 | 1.5 | |
| BRD4 Degrader | PEG-based | 15 | 5.2 |
Note: This table illustrates the general trend of improved degradation efficiency with the incorporation of a PEG spacer, which enhances ternary complex formation.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow: Evaluation of a Novel PROTAC
Caption: A typical experimental workflow for the evaluation of a new PROTAC.
Logical Relationship: Advantages of PEG7 Spacer in Bioconjugation
Caption: Logical flow of the advantages conferred by a PEG7 spacer.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of bioconjugates. The following are methodologies for key experiments.
Protocol 1: Western Blot Analysis for PROTAC-Induced Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Target protein-expressing cell line
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Analysis
Objective: To assess the aggregation and fragmentation of an ADC.
Materials:
-
ADC sample
-
SEC column suitable for the molecular weight of the ADC
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Methodology:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Filter the sample to remove any particulates.
-
-
Chromatographic Separation:
-
Inject the prepared ADC sample onto the equilibrated SEC column.
-
Run the separation using an isocratic flow of the mobile phase.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, high-molecular-weight aggregates, and low-molecular-weight fragments.
-
Calculate the percentage of each species to assess the purity and stability of the ADC.
-
Protocol 3: PEG-Induced Precipitation Assay for Bioconjugate Solubility
Objective: To determine the relative solubility of a bioconjugate.
Materials:
-
Purified bioconjugate solution
-
High molecular weight PEG stock solution (e.g., 40% PEG 4000)
-
Assay buffer (same as the bioconjugate buffer)
-
96-well UV-transparent microplate
-
Microplate reader
Methodology:
-
Plate Preparation:
-
In a 96-well plate, create a serial dilution of the PEG stock solution with the assay buffer to achieve a range of final PEG concentrations.
-
-
Sample Addition and Incubation:
-
Add a fixed amount of the bioconjugate solution to each well containing the different PEG concentrations.
-
Mix thoroughly and incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the plate to pellet the precipitated bioconjugate.
-
Carefully transfer the supernatant to a new, clean 96-well UV-transparent plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 280 nm using a microplate reader.
-
Plot the absorbance (proportional to the soluble protein concentration) against the PEG concentration.
-
The PEG concentration at which 50% of the protein has precipitated (the midpoint of the curve) can be used as a measure of relative solubility. A higher PEG concentration required for precipitation indicates greater solubility.
-
Conclusion
The PEG7 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined length, hydrophilicity, and flexibility provide a unique combination of properties that can significantly enhance the therapeutic potential of ADCs, PROTACs, and other targeted therapies. By improving solubility, optimizing pharmacokinetics, reducing immunogenicity, and providing crucial spatial separation, the PEG7 spacer helps to overcome many of the challenges associated with the development of these complex bioconjugates. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG7 spacer in their work, ultimately contributing to the creation of more effective and safer therapeutics.
References
An In-depth Technical Guide to SPDP-PEG7-acid for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG7-acid. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details, experimental protocols, and conceptual frameworks required for the successful application of this versatile reagent in bioconjugation, drug delivery, and diagnostics.
Core Concepts: Understanding this compound
This compound is a sophisticated chemical tool comprising three key functional components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithiol group that selectively reacts with sulfhydryl (thiol) groups, forming a stable but cleavable disulfide bond. This reaction is central to its use in creating reversible conjugates.
-
Polyethylene Glycol (PEG): A seven-unit polyethylene glycol spacer enhances the solubility and stability of the molecule and the resulting conjugate. The PEG linker also reduces the potential for aggregation and can diminish the immunogenicity of the conjugated molecule.[]
-
Carboxylic Acid (-COOH): The terminal carboxylic acid group provides a reactive handle for conjugation to primary amines (e.g., on proteins or other molecules) following activation.
The strategic combination of these components makes this compound an invaluable asset for creating precisely engineered biomolecular conjugates. Its applications span from fundamental research in cell biology to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is paramount for its effective use. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Chemical Formula | C25H42N2O10S2 | [3] |
| Molecular Weight | 594.74 g/mol | [3] |
| Purity | Typically ≥95% | [] |
| Appearance | To be determined (often a solid) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | |
| Storage Conditions | -20°C, desiccated and protected from light |
Mechanism of Action and Experimental Workflow
The utility of this compound lies in its two-step conjugation strategy, which allows for the controlled linkage of two different molecules.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization may be required depending on the specific molecules being conjugated.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the in-situ activation of the carboxylic acid group to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the active SPDP-PEG7-NHS ester.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol details the reaction of the activated SPDP-PEG7-NHS ester with primary amines on a protein.
Materials:
-
Activated SPDP-PEG7-NHS ester solution (from Protocol 3.1)
-
Protein to be conjugated (in a suitable buffer)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Dissolve the amine-containing protein at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Add the activated SPDP-PEG7-NHS ester solution to the protein solution. A 20-fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Protocol 3: Conjugation to a Sulfhydryl-Containing Molecule
This protocol describes the reaction of the SPDP-activated protein with a molecule containing a free sulfhydryl group.
Materials:
-
SPDP-activated protein (from Protocol 3.2)
-
Sulfhydryl-containing molecule
-
Conjugation Buffer: 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA
Procedure:
-
Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.
-
Add the sulfhydryl-containing molecule to the desalted, SPDP-activated protein. The molar ratio should be optimized, but a 1:1 to 5:1 ratio of sulfhydryl-molecule to protein can be a starting point.
-
Allow the reaction to proceed for 8-16 hours at room temperature or 4°C.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
The final conjugate can be purified using size-exclusion chromatography.
Protocol 4: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecules.
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Cleavage Buffer: 20 mM Sodium Acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native protein disulfides) or a neutral pH buffer if this is not a concern.
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M in deionized water).
-
Add DTT to the conjugate solution to a final concentration of 10-100 mM.
-
Incubate the reaction at 37°C for 1-4 hours.
-
The cleaved products can be analyzed by techniques such as SDS-PAGE or HPLC.
Application in a Biological Context: Targeting the HER2 Pathway in Cancer
A prominent application of SPDP-PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The following diagram illustrates the conceptual pathway of an ADC utilizing a cleavable linker, such as one derived from this compound, to target HER2-positive cancer cells and induce apoptosis.
In this model, an antibody targeting the HER2 receptor, which is overexpressed in certain cancers, is conjugated to a potent cytotoxic drug via a linker like this compound. Upon binding to the HER2 receptor, the ADC is internalized. Inside the cell, the linker is cleaved in the reducing environment of the lysosome, releasing the drug to induce DNA damage and trigger apoptosis, the programmed cell death pathway.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity allow for the precise construction of bioconjugates with tailored properties. The cleavable disulfide bond offers an additional layer of control, enabling the release of conjugated molecules under specific conditions. By understanding the core principles and following detailed protocols, researchers can effectively leverage this compound to advance their studies in areas ranging from fundamental cell biology to the development of novel therapeutics and diagnostics.
References
An In-depth Technical Guide on the Safety and Handling of SPDP-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for SPDP-PEG7-acid, a bifunctional crosslinker containing a pyridyl disulfide group and a carboxylic acid, connected by a seven-unit polyethylene glycol (PEG) spacer. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for this compound with safety information for structurally related PEGylated compounds and general laboratory safety principles. Researchers should use this guide as a starting point and always perform a risk assessment before use.
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound. This information is crucial for proper handling, storage, and experimental design.
| Property | Value | Source |
| Chemical Name | 4-oxo-1-(pyridin-2-yldisulfaneyl)-7,10,13,16,19,22,25-heptaoxa-3-azaoctacosan-28-oic acid | [1] |
| Synonyms | This compound, AKOS040743887, HY-133385, CS-0116482 | [1] |
| Molecular Formula | C25H42N2O10S2 | [1] |
| Molecular Weight | 594.74 g/mol | [1] |
| Exact Mass | 594.2300 | [1] |
| Appearance | To be determined | |
| Purity | >98% (or refer to the Certificate of Analysis) | |
| Solubility | Soluble in DMSO and DMF |
Toxicological Information
| Hazard | Information |
| Acute Oral Toxicity | Data not available for this compound. For PEG-7 Glyceryl Cocoate, LD50 (rat) is > 5000 mg/kg. |
| Skin Corrosion/Irritation | Not expected to be a significant irritant, but direct skin contact should be avoided. Slight irritant effect (does not require labelling) observed for PEG-7 Glyceryl Cocoate in rabbits. |
| Eye Damage/Irritation | May cause mild irritation. Slight irritant effect (does not require labelling) observed for PEG-7 Glyceryl Cocoate in rabbits. |
| Inhalation | Not expected to be a significant inhalation hazard under normal laboratory conditions. Mists or dusts may cause respiratory irritation. |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently, especially if contamination is suspected. |
| Eyes | Safety goggles with side shields | Provides protection from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing. |
| Body | Laboratory coat or disposable gown | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a disposable gown offers additional protection. |
| Respiratory | Use in a chemical fume hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Experimental Protocols
The following protocols provide detailed methodologies for the safe handling, storage, and disposal of this compound.
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing : When weighing the solid compound, minimize the creation of dust. Use a dedicated, clean weighing vessel.
-
Dissolving : Prepare stock solutions by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Add the solvent to the solid slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound within a chemical fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
-
Short-term storage (days to weeks) : Store at 0 - 4 °C in a dry, dark place.
-
Long-term storage (months to years) : Store at -20 °C in a dry, dark place.
-
Stock Solutions : Store unused stock solutions at -20°C under an inert gas like argon or nitrogen to prevent degradation from air exposure. Before opening, allow the vial to reach room temperature to prevent moisture condensation.
-
Small Spills :
-
Absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Segregation : Do not dispose of this compound down the drain.
-
Solid Waste : Place all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
Caption: General workflow for handling this compound.
Caption: Spill response procedure for this compound.
Caption: Risk assessment decision tree for handling this compound.
References
Methodological & Application
Application Notes and Protocols for SPDP-PEG7-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SPDP-PEG7-acid for bioconjugation, focusing on the covalent modification of proteins and other biomolecules. This document outlines the underlying chemistry, detailed experimental protocols, and methods for characterization and quantification of the resulting conjugates.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional crosslinker that enables the conjugation of biomolecules through a disulfide bond. It features three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues in proteins.[1][2]
-
Pyridyldithiol: A thiol-reactive group that reacts with free sulfhydryls (thiols), like those in cysteine residues, to form a cleavable disulfide bond.[3][4]
-
PEG7 Spacer: A seven-unit polyethylene glycol (PEG) spacer that enhances the solubility and stability of the crosslinker and the resulting conjugate.[3]
-
Terminal Carboxylic Acid: Allows for further modification or conjugation to other molecules containing primary amines through activation with reagents like EDC and NHS.
This combination of features makes this compound a versatile tool for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and linking various biomolecules for research and therapeutic applications. The cleavable disulfide bond is of particular interest in drug delivery systems, as it can be designed to release a payload in the reducing environment of the cell.
Reaction Chemistry
The bioconjugation process using this compound typically involves two main reactions:
-
Amine Acylation: The NHS ester reacts with a primary amine on the first biomolecule (Molecule A) to form a stable amide linkage. This reaction is most efficient at a pH of 7.2-8.5.
-
Thiol-Disulfide Exchange: The pyridyldithiol group of the now-modified Molecule A reacts with a sulfhydryl group on the second biomolecule (Molecule B) to form a disulfide bond. This reaction proceeds optimally at a pH of 7-8 and releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.
Alternatively, the terminal carboxylic acid of this compound can be activated (e.g., using EDC/NHS) to react with a primary amine on a biomolecule, leaving the pyridyldithiol group available for subsequent conjugation to a thiol-containing molecule.
Experimental Protocols
Herein are detailed protocols for two common bioconjugation strategies using an SPDP-PEG linker.
Protocol 1: Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule
This protocol is suitable for conjugating a protein with available primary amines (e.g., lysine residues) to a molecule that possesses a free sulfhydryl group.
Materials:
-
Amine-containing protein (e.g., an antibody)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 20 mM.
-
Modification of the Amine-Containing Protein:
-
Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to the Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified, SPDP-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be measured by absorbance at 343 nm to monitor the progress of the thiol-disulfide exchange.
-
Purification of the Final Conjugate: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is for conjugating two proteins that both have primary amines but lack free sulfhydryl groups. It involves introducing a thiol group to one of the proteins.
Materials:
-
Protein A and Protein B (both amine-containing)
-
This compound
-
Dithiothreitol (DTT)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Reduction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, 1 mM EDTA, pH 4.5
-
Desalting columns
Procedure:
-
Modification of Both Proteins with this compound:
-
Follow steps 1 and 2 from Protocol 1 to modify both Protein A and Protein B with this compound in separate reactions.
-
Purify both modified proteins using desalting columns as described in step 3 of Protocol 1.
-
-
Introduction of a Thiol Group to one Protein:
-
Choose one of the modified proteins (e.g., Protein A-SPDP) for thiol introduction.
-
Add DTT to the Protein A-SPDP solution to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature in the Reduction Buffer (pH 4.5) to cleave the pyridyldithiol group and expose a free sulfhydryl, while minimizing the reduction of native disulfide bonds.
-
Immediately remove the excess DTT using a desalting column equilibrated with the Reaction Buffer. The resulting protein (Protein A-SH) is now ready for conjugation.
-
-
Conjugation of the Two Modified Proteins:
-
Mix the thiol-activated protein (Protein A-SH) with the SPDP-modified protein (Protein B-SPDP). A 1:1 molar ratio is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate: Purify the final conjugate using an appropriate chromatographic method (e.g., SEC) to separate the desired conjugate from unreacted proteins and homodimers.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for this compound bioconjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH (NHS Ester Reaction) | 7.2 - 8.5 (Optimal: 8.3-8.5) | Higher pH increases the rate of NHS ester hydrolysis. |
| pH (Thiol-Disulfide Exchange) | 7.0 - 8.0 | The reaction rate is dependent on the concentration of the thiolate anion. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for longer incubation times to improve stability. |
| Reaction Time (NHS Ester) | 30 minutes - 4 hours | Can be extended to overnight at 4°C. |
| Reaction Time (Thiol-Disulfide) | 2 - 16 hours | Reaction progress can be monitored. |
| Molar Excess (this compound) | 5 - 20 fold over the protein | Titration is recommended to determine the optimal ratio. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the desired reaction over hydrolysis. |
| Solvent for this compound | Anhydrous DMSO or DMF | The volume of organic solvent should not exceed 10% of the total reaction volume. |
Table 2: Quantification and Characterization Parameters
| Parameter | Method | Wavelength/Reagent | Purpose |
| Pyridine-2-thione Release | UV-Vis Spectrophotometry | 343 nm | To monitor the progress of the thiol-disulfide exchange reaction. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | N/A | To determine the average number of drug molecules conjugated to an antibody. |
| DAR and Conjugate Heterogeneity | Mass Spectrometry (LC-MS) | N/A | To determine the distribution of different drug-loaded species. |
| Conjugate Purity and Aggregation | Size-Exclusion Chromatography (SEC) | N/A | To separate the conjugate from aggregates and unreacted components. |
| Confirmation of Conjugation | SDS-PAGE | Coomassie or Western Blot | To visualize the increase in molecular weight upon conjugation. |
Application Example: Antibody-Drug Conjugate (ADC) for Targeted Cancer Therapy
A prominent application of SPDP-PEG linkers is in the development of ADCs for targeted cancer therapy. In this example, we consider the conceptual design of an ADC targeting HER2-positive breast cancer.
-
Antibody: Trastuzumab, a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed on the surface of some breast cancer cells.
-
Payload: A potent cytotoxic drug, such as Monomethyl Auristatin E (MMAE), which inhibits cell division.
-
Linker: this compound, which connects the trastuzumab to the MMAE.
The this compound would first be reacted with an amine-containing derivative of MMAE. The resulting MMAE-PEG7-SPDP is then conjugated to the thiol groups of partially reduced trastuzumab. The interchain disulfide bonds of trastuzumab can be selectively reduced to provide reactive thiols for conjugation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of a HER2-targeted ADC.
Caption: Mechanism of action of a HER2-targeted ADC.
Experimental Workflow for ADC Creation and Characterization
The following diagram outlines the general workflow for the synthesis and analysis of an ADC using a SPDP-PEG linker.
Caption: Workflow for ADC synthesis and characterization.
References
- 1. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
Application Notes and Protocols for SPDP-PEG7-acid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. SPDP-PEG7-acid is a heterobifunctional linker containing a sulfhydryl-reactive pyridyldithiol (SPDP) group, a hydrophilic polyethylene glycol (PEG) spacer with seven repeating units, and a carboxylic acid group for conjugation to amine-containing payloads.
The SPDP moiety allows for the formation of a cleavable disulfide bond with free thiols on the antibody, typically generated by the reduction of interchain disulfides. This disulfide bond is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cancer cell, releasing the cytotoxic payload. The PEG7 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and favorably modulate its pharmacokinetic properties.[1][2] This document provides detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker, as well as methods for evaluating their in vitro and in vivo efficacy.
Data Presentation
The length of the PEG linker in an ADC can significantly impact its therapeutic index. The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct | Animal Model | Clearance (mL/day/kg) | Half-life (t½) | Reference |
| No PEG | Trastuzumab-MMAE | Rat | ~15 | Shorter | [1] |
| PEG2 | Trastuzumab-MMAE | Rat | ~10 | - | [1] |
| PEG4 | Trastuzumab-MMAE | Rat | ~7 | - | [1] |
| PEG8 | Trastuzumab-MMAE | Rat | ~5 | Longer | |
| PEG12 | Trastuzumab-MMAE | Rat | ~5 | - | |
| PEG24 | Trastuzumab-MMAE | Rat | ~5 | - | |
| No PEG | Affibody-MMAE | Mouse | - | 1 | |
| PEG4k | Affibody-MMAE | Mouse | - | 2.5-fold increase | |
| PEG10k | Affibody-MMAE | Mouse | - | 11.2-fold increase |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct | Cell Line | IC50 (nM) | Fold Change vs. No PEG | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | ~1 | - | |
| PEG4k | Affibody-MMAE | NCI-N87 | ~4.5 | 4.5-fold increase | |
| PEG10k | Affibody-MMAE | NCI-N87 | ~22 | 22-fold increase | |
| Val-Cit-PABC (No PEG) | Trastuzumab-MMAE | SK-BR-3 | 0.05 | - | |
| PEG8-Val-Cit-PABC | Trastuzumab-MMAE | SK-BR-3 | 0.1 | 2-fold increase |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | ADC Construct | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | 5 mg/kg | Moderate | |
| PEG10k | Affibody-MMAE | NCI-N87 | 5 mg/kg | Significant | |
| PEG2 | Trastuzumab-MMAE | L540cy | 1 mg/kg | Partial response | |
| PEG8 | Trastuzumab-MMAE | L540cy | 1 mg/kg | Complete regression |
Experimental Protocols
Preparation of Drug-Linker Conjugate: SPDP-PEG7-Payload
This protocol describes the activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: 0.1 M MES, pH 5.5-6.0
-
Quenching Buffer: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated linker. The reaction progress can be monitored by TLC or LC-MS.
-
Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO. b. To the payload solution, add the activated SPDP-PEG7-NHS ester solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Purification of Drug-Linker Conjugate: a. Upon completion of the reaction, quench any unreacted NHS ester with a small amount of hydroxylamine or Tris buffer. b. Dilute the reaction mixture with a suitable solvent and purify the drug-linker conjugate by reverse-phase HPLC. c. Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
Preparation of this compound ADC
This protocol outlines the reduction of a monoclonal antibody and its conjugation to the prepared drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
SPDP-PEG7-Payload conjugate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA
-
Quenching Solution: N-acetylcysteine or cysteine
-
Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 5-10 fold molar excess of TCEP or DTT to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation Reaction: a. To the reduced antibody, add the SPDP-PEG7-Payload conjugate (dissolved in a small amount of organic co-solvent like DMSO if necessary) at a molar ratio of 1:5 to 1:10 (antibody:drug-linker). The optimal ratio should be determined empirically. b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: a. Add a 10-fold molar excess of N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted pyridyldithiol groups. b. Incubate for 30 minutes at room temperature.
Purification and Characterization of the ADC
Purification:
-
Size-Exclusion Chromatography (SEC): a. Equilibrate a SEC column (e.g., Superdex 200) with PBS. b. Load the quenched reaction mixture onto the column. c. Collect the fractions corresponding to the monomeric ADC peak. SEC is effective for removing unconjugated drug-linker and small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): a. HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR). b. Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer. c. Load the ADC sample and elute with a decreasing salt gradient. d. Collect fractions corresponding to the desired DAR species.
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload. b. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can be used to determine the mass of the different drug-loaded species and calculate the average DAR. c. Hydrophobic Interaction Chromatography (HIC): The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.
-
Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment. b. SDS-PAGE: Run the ADC under reducing and non-reducing conditions to assess its integrity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include untreated wells as a negative control.
-
Incubation: a. Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
This compound ADC, unconjugated antibody, and vehicle control
-
Sterile PBS and Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
ADC Administration: a. Administer the ADC, unconjugated antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule and concentration should be determined based on preliminary studies.
-
Monitoring and Data Collection: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Data Analysis: a. The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration. b. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). c. Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Mandatory Visualizations
References
Application Notes: Synthesis and Evaluation of PROTACs Utilizing the SPDP-PEG7-acid Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality in drug discovery.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] A PROTAC molecule is composed of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.[4] The linker is not merely a spacer but plays a critical role in a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for degradation.[2]
The SPDP-PEG7-acid is a versatile, heterobifunctional, PEG-based linker designed for PROTAC synthesis. It features three key chemical motifs:
-
A Carboxylic Acid (-COOH): This group allows for standard amide bond formation with an amine-containing binding ligand (either for the POI or E3 ligase).
-
A Polyethylene Glycol (PEG) Chain: The seven-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
-
A Succinimidyl Pyridyl-dithio (SPDP) Group: This moiety is reactive towards sulfhydryl (thiol) groups, forming a cleavable disulfide bond. This allows for the specific conjugation to a second ligand containing a free cysteine or other thiol source.
These application notes provide a detailed protocol for the rational design and synthesis of a PROTAC using the this compound linker and subsequent protocols for its biological evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Part 1: PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is a two-step conjugation process.
-
Amide Coupling: The carboxylic acid end of the linker is coupled to a primary or secondary amine on the first binding partner (Ligand 1). This is typically achieved using standard peptide coupling reagents.
-
Disulfide Bond Formation: The SPDP end of the linker-Ligand 1 conjugate is then reacted with a free sulfhydryl group on the second binding partner (Ligand 2) to form the final PROTAC molecule connected by a disulfide bridge.
Caption: Two-step workflow for PROTAC synthesis using this compound.
Experimental Protocols: Synthesis
Materials and Reagents
-
Ligand 1 with an available primary or secondary amine.
-
Ligand 2 with an available sulfhydryl group.
-
This compound linker.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Purification: Preparative HPLC system, LC-MS for reaction monitoring.
Protocol 1: Amide Coupling of Ligand 1 to this compound
This protocol details the formation of an amide bond between the carboxylic acid of the linker and an amine on the first ligand.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate conjugate (Ligand1-PEG7-SPDP).
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure intermediate conjugate.
Protocol 2: Disulfide Conjugation to Sulfhydryl-Containing Ligand 2
This protocol describes the reaction between the SPDP group of the intermediate conjugate and a thiol group on the second ligand.
-
Dissolution: Dissolve the purified Ligand1-PEG7-SPDP intermediate (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Second Ligand Preparation: Dissolve Ligand 2 (containing a free -SH group) (1.2-1.5 eq) in a reaction buffer (e.g., PBS, pH 7.2-7.5). If Ligand 2 is not readily soluble in aqueous buffer, a co-solvent like DMSO can be used.
-
Conjugation Reaction: Add the solution of the intermediate conjugate dropwise to the solution of Ligand 2.
-
Incubation: Incubate the reaction mixture for 2-18 hours at room temperature or 4°C. The reaction results in the displacement of a pyridine-2-thione group, which can be monitored by measuring the absorbance at 343 nm.
-
Monitoring: Track the formation of the final PROTAC product using LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Part 2: Biological Evaluation of Synthesized PROTACs
After successful synthesis and purification, the PROTAC must be evaluated for its biological activity. This involves a series of in vitro assays to confirm its mechanism of action and determine its potency.
Caption: Hierarchical workflow for the biological evaluation of PROTACs.
Experimental Protocols: Biological Evaluation
Protocol 3: Western Blot for Protein Degradation
This is a standard method to visualize and quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the total protein amount for each sample (e.g., 20-30 µg), mix with Laemmli sample buffer, boil for 5-10 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
Protocol 4: Fluorescence Polarization (FP) for Binding Assay
FP assays are effective for measuring the binding affinity of the PROTAC to its target protein or the E3 ligase in a homogenous format.
-
Reagent Preparation:
-
Prepare a fluorescent probe by conjugating a fluorophore to a known binder of the protein of interest (or use a commercially available one).
-
Prepare a serial dilution of the synthesized PROTAC in assay buffer.
-
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the fluorescent probe at a fixed concentration.
-
Competition Assay: Add the serially diluted PROTAC to the wells.
-
Protein Addition: Add the purified target protein (or E3 ligase) to all wells at a fixed concentration.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to calculate the binding affinity (e.g., Ki or IC50).
Data Presentation
Quantitative data from biological evaluations should be summarized to compare the efficacy of different PROTAC constructs. The key metrics are DC50 (the concentration of a PROTAC that induces 50% degradation of the target) and Dmax (the maximal degradation level achieved).
| Compound ID | Linker | Target Binding (Ki, nM) | E3 Ligase Binding (Ki, nM) | Degradation DC50 (nM) | Degradation Dmax (%) | Cell Viability IC50 (µM) |
| PROTAC-01 | This compound | 25 | 150 | 15 | >95% | 0.05 |
| PROTAC-02 | This compound | 30 | 145 | 28 | >90% | 0.12 |
| Control-Neg | Inactive Warhead | >10,000 | 160 | >10,000 | <10% | >10 |
| Ref-Cpd | Published PROTAC | 20 | 120 | 10 | >95% | 0.04 |
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Activation of SPDP-PEG7-Acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent conjugation is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted drug delivery systems, antibody-drug conjugates (ADCs), and functionalized biologics. The heterobifunctional crosslinker, Succinimidyl-[(N-maleimidopropionamido)-heptapropylene glycol] ester (SPDP-PEG7-acid), offers a versatile platform for linking amine-containing molecules to other biomolecules. This application note provides a detailed protocol for the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent coupling to a primary amine. This two-step process ensures efficient and stable amide bond formation while minimizing side reactions.
The underlying principle of this chemistry involves the activation of a carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]
Data Presentation
Effective conjugation is dependent on several factors, including pH, reagent concentrations, and the stability of the activated intermediate. The following tables summarize key quantitative data to guide experimental design.
Table 1: Influence of pH on the Stability of NHS Esters
The stability of the amine-reactive NHS ester is highly dependent on the pH of the reaction buffer. Higher pH values, while favoring the deprotonation of primary amines for efficient coupling, also accelerate the hydrolysis of the NHS ester.[1][3][4]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temperature | 1 hour - 210 minutes | |
| 8.5 | Room Temperature | 180 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Amidation vs. Hydrolysis of a Porphyrin-NHS Ester
This table illustrates the kinetics of the desired amidation reaction compared to the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of amidation increases more significantly, leading to a higher yield of the conjugate at an optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Table 3: Recommended Molar Ratios of EDC and NHS for Carboxyl Activation
The molar ratio of EDC and NHS to the carboxyl-containing molecule (this compound) is a critical parameter for efficient activation. The optimal ratio can vary depending on the concentration of the reactants.
| Reactant Concentration | Recommended Molar Excess of EDC (relative to carboxyl group) | Recommended Molar Excess of NHS/sulfo-NHS (relative to EDC) |
| High (> 5 mg/mL protein) | 4-fold | 3-fold |
| Low (< 5 mg/mL protein) | 10-fold | 3-fold |
Signaling Pathways and Experimental Workflows
References
Application Note: Site-Specific Peptide Modification using SPDP-PEG7-acid for Advanced Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the conjugation of SPDP-PEG7-acid to thiol-containing peptides. This compound is a heterobifunctional crosslinker that enables the site-specific modification of peptides, a critical process in the development of targeted therapeutics, diagnostic agents, and research tools. The inclusion of a seven-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate. This application note outlines the reaction chemistry, provides detailed experimental protocols, and presents data in a structured format to guide researchers in achieving efficient and reproducible peptide conjugations.
Introduction
The modification of peptides with functional moieties such as polyethylene glycol (PEG) is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can increase the hydrodynamic size of peptides, leading to reduced renal clearance, enhanced serum half-life, and decreased immunogenicity.
This compound is a versatile crosslinker designed for the specific conjugation of molecules to sulfhydryl (thiol) groups within a peptide, typically from a cysteine residue. It features three key components:
-
N-hydroxysuccinimide (NHS) ester: Although present in the parent SPDP molecule, the "acid" form of this linker implies the NHS ester is not pre-activated, providing the flexibility for a two-step conjugation. This note will focus on the thiol-reactive functionality.
-
Pyridyldithiol group: This group reacts specifically with free sulfhydryl groups to form a stable, yet cleavable, disulfide bond.
-
PEG7 spacer: A seven-unit polyethylene glycol chain that imparts hydrophilicity to the peptide conjugate, improving solubility and potentially reducing aggregation.
-
Terminal Carboxylic Acid: This functional group allows for subsequent conjugation of other molecules, such as targeting ligands or imaging agents, after the peptide has been PEGylated.
This application note will detail the reaction of the pyridyldithiol group of this compound with a thiol group on a peptide.
Reaction Mechanism
The conjugation of this compound to a peptide containing a free thiol group proceeds via a disulfide exchange reaction. The pyridyldithiol moiety of the SPDP linker reacts with the sulfhydryl group of the peptide, leading to the formation of a new disulfide bond and the release of pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically by measuring the absorbance at 343 nm, which allows for the quantification of the reaction progress.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a thiol-containing peptide, quantification of the conjugation, and a subsequent reaction utilizing the terminal carboxylic acid.
Materials and Reagents
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
For quantification: Dithiothreitol (DTT)
-
For terminal acid activation: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), and an amine-containing molecule for conjugation.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol outlines the direct reaction of the pyridyldithiol group with the peptide's thiol group.
Workflow Diagram:
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing peptide.
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is degassed to minimize oxidation of the thiol group.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution. The molar ratio of linker to peptide should be optimized, but a starting point of 5-20 fold molar excess of the linker is recommended.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts by either size-exclusion chromatography (SEC) or RP-HPLC. The choice of purification method will depend on the properties of the peptide conjugate.
Protocol 2: Quantification of Conjugation Efficiency
The degree of conjugation can be determined by measuring the amount of pyridine-2-thione released upon reduction of the newly formed disulfide bond with an excess of a reducing agent like DTT.
Procedure:
-
Take a small aliquot of the purified peptide-PEG conjugate.
-
Measure the absorbance of the solution at 343 nm. This is your baseline reading.
-
Add DTT to the solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at 343 nm again.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8,080 M⁻¹cm⁻¹ at 343 nm). This concentration corresponds to the concentration of the conjugated peptide.
Protocol 3: Activation and Conjugation of the Terminal Carboxylic Acid
The terminal carboxylic acid on the PEG linker can be activated using EDC and NHS to form a reactive NHS ester, which can then be conjugated to a primary amine-containing molecule.
Workflow Diagram:
Caption: Workflow for the activation of the terminal carboxylic acid and subsequent conjugation.
Procedure:
-
Conjugate Preparation: Dissolve the purified SPDP-PEG7-peptide conjugate in the Activation Buffer.
-
Activation: Add EDC and NHS to the solution. A 5-10 fold molar excess of EDC and NHS over the peptide conjugate is a good starting point.
-
Incubation: Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation: Add the amine-containing molecule to the activated conjugate solution. A 10-50 fold molar excess of the amine-containing molecule is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris-HCl.
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a model 10-mer peptide containing a single cysteine residue.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Range | Notes |
| pH | 7.2 | 7.0 - 7.5 | Optimal for pyridyldithiol-thiol reaction; minimizes thiol oxidation. |
| Temperature | Room Temperature (20-25°C) | 4 - 25°C | Reaction can be performed at 4°C overnight for sensitive peptides. |
| Reaction Time | 1-2 hours | 0.5 - 4 hours | Monitor reaction progress by HPLC if necessary. |
| Molar Ratio (Linker:Peptide) | 10:1 | 5:1 - 20:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. |
Table 2: Typical Conjugation Efficiency
| Molar Ratio (Linker:Peptide) | Conjugation Efficiency (%) |
| 5:1 | > 85% |
| 10:1 | > 95% |
| 20:1 | > 98% |
Note: Efficiency is dependent on the specific peptide and reaction conditions and should be determined empirically.
Characterization of the Conjugate
The successful conjugation of this compound to the peptide should be confirmed by analytical techniques such as:
-
RP-HPLC: The conjugated peptide will have a different retention time compared to the unconjugated peptide.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): The mass of the conjugate will be increased by the mass of the this compound linker.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Thiol group on peptide is oxidized.- Incorrect pH of conjugation buffer.- Insufficient molar excess of linker. | - Ensure peptide is fully reduced before reaction (can treat with a mild reducing agent like TCEP and purify).- Verify pH of the buffer is between 7.0-7.5.- Increase the molar ratio of the linker. |
| Precipitation of Peptide/Conjugate | - Low solubility of the peptide or conjugate. | - Perform the reaction at a lower concentration.- The PEG7 linker is designed to improve solubility, but for very hydrophobic peptides, the addition of a small amount of organic co-solvent may be necessary. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Presence of peptide dimers (disulfide-bonded).- Instability of the conjugate. | - Increase reaction time or molar ratio of linker.- Ensure the starting peptide is monomeric.- Verify the stability of the disulfide bond under the analytical conditions. |
Conclusion
The use of this compound provides a robust and efficient method for the site-specific PEGylation of thiol-containing peptides. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this conjugation chemistry in their work. The ability to quantify the reaction and the presence of a terminal carboxylic acid for further functionalization make this compound a valuable tool in the development of next-generation peptide-based therapeutics and research probes.
Application Notes and Protocols: DTT Cleavage of SPDP-PEG7-acid Disulfide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG7-acid is a heterobifunctional crosslinker containing a terminal carboxylic acid, a polyethylene glycol (PEG) spacer, and an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group. This reagent is widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The SPDP moiety allows for the formation of a disulfide bond with a thiol-containing molecule, while the carboxylic acid can be coupled to amines. A key feature of the SPDP linker is the cleavable disulfide bond, which can be selectively reduced by reducing agents such as Dithiothreitol (DTT). This allows for the release of a conjugated molecule under specific conditions.
This document provides detailed protocols and application notes for the cleavage of the disulfide bond in this compound conjugates using DTT. It includes the chemical mechanism of cleavage, recommended experimental conditions, and methods for quantitative analysis.
Chemical Mechanism of Disulfide Cleavage by DTT
Dithiothreitol (DTT), also known as Cleland's Reagent, is a potent reducing agent commonly used to break disulfide bonds in proteins and other molecules.[1][2][3] The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[2][4]
-
Initial Attack: One of the thiol groups of DTT attacks one of the sulfur atoms of the disulfide bond in the this compound conjugate, forming a mixed disulfide intermediate. This reaction releases the pyridyl-2-thione group, which can be monitored spectrophotometrically at 343 nm.
-
Intramolecular Cyclization: The second thiol group of the same DTT molecule then attacks the sulfur atom of the newly formed mixed disulfide. This intramolecular reaction is highly favorable and results in the formation of a stable six-membered ring with an internal disulfide bond (oxidized DTT) and the fully reduced thiol on the PEG-acid linker.
The high propensity of DTT to form this stable cyclic structure drives the reaction to completion, ensuring efficient cleavage of the target disulfide bond.
Figure 1: Mechanism of SPDP-disulfide cleavage by DTT.
Experimental Protocols
Materials
-
This compound conjugate solution
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.0-8.0
-
Acetate Buffer, pH 4.5
-
Desalting columns
-
Spectrophotometer
Protocol 1: Standard Cleavage of this compound Disulfide Bond
This protocol is suitable for most applications where the complete cleavage of the disulfide bond is desired.
-
Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in deionized water.
-
Reaction Setup: In a microcentrifuge tube, add the this compound conjugate to a final concentration of 1-5 mg/mL in PBS (pH 7.0-8.0).
-
Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C) or 37°C for potentially faster cleavage.
-
Removal of Excess DTT: After incubation, remove the excess DTT and the cleaved pyridyl-2-thione using a desalting column equilibrated with the desired buffer for the downstream application.
Protocol 2: Selective Cleavage of this compound Disulfide Bond
This protocol is designed for applications where native disulfide bonds within a conjugated protein need to be preserved.
-
Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in deionized water.
-
Reaction Setup: In a microcentrifuge tube, add the this compound conjugate to a final concentration of 1-5 mg/mL in Acetate Buffer (pH 4.5).
-
Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 25 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Removal of Excess DTT: Immediately after incubation, remove the excess DTT using a desalting column equilibrated with a suitable buffer.
Quantitative Data and Reaction Parameters
The efficiency of DTT cleavage is influenced by several factors, including DTT concentration, pH, temperature, and incubation time. The following tables summarize typical starting conditions and their effects.
| Parameter | Recommended Range | Notes |
| DTT Concentration | 10-100 mM | Higher concentrations lead to faster and more complete reduction. For selective cleavage of SPDP linkers while preserving native protein disulfides, lower concentrations (e.g., 25 mM) at a lower pH are recommended. |
| pH | 7.0 - 9.0 | The reducing power of DTT is optimal at a pH above 7, as the thiolate form is the reactive species. For selective cleavage, a lower pH of 4.5 can be used. |
| Temperature | 20 - 56°C | Higher temperatures can increase the rate of reduction. However, room temperature is sufficient for most applications. |
| Incubation Time | 10 - 60 minutes | 30 minutes is typically sufficient for complete cleavage under standard conditions. |
Table 1: General Reaction Conditions for DTT Cleavage
| DTT Concentration (mM) at 37°C for 30 min | Approximate Number of Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
Table 2: Effect of DTT Concentration on the Reduction of Interchain Disulfide Bonds in an Antibody (Trastuzumab). This data illustrates the dose-dependent effect of DTT on disulfide bond reduction.
Experimental Workflow and Monitoring
The cleavage of the this compound disulfide bond can be monitored, and the resulting product can be purified for downstream applications.
Figure 2: General experimental workflow for DTT cleavage.
Monitoring the Cleavage Reaction
The cleavage of the 2-pyridyldithio group results in the release of pyridine-2-thione, which has a distinct absorbance maximum at 343 nm. This property can be used to monitor the progress of the cleavage reaction in real-time.
Analysis of the Cleaved Product
The successful cleavage of the disulfide bond can be confirmed by various analytical techniques, including:
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the cleaved product from the unreacted conjugate.
-
Mass Spectrometry: ESI-MS can be used to determine the molecular weight of the cleaved product, confirming the loss of the pyridyl-2-thione group.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Cleavage | Inactive DTT | Always use a freshly prepared DTT solution. |
| Insufficient DTT concentration | Increase the molar excess of DTT. | |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.0 and 9.0 for optimal DTT activity. | |
| Reduction of Native Disulfides | DTT concentration is too high | Use a lower concentration of DTT (e.g., 25 mM) and a lower pH (4.5). |
| Prolonged incubation | Reduce the incubation time. | |
| Re-oxidation of Thiols | Exposure to air | Work in an oxygen-free environment if possible. Consider alkylating the newly formed thiols if they are not for immediate use. |
Table 3: Troubleshooting Guide for DTT Cleavage
Conclusion
The DTT-mediated cleavage of the disulfide bond in this compound conjugates is a robust and efficient method for releasing conjugated molecules. By carefully controlling the reaction conditions, such as DTT concentration, pH, and temperature, researchers can achieve either complete or selective cleavage to suit their specific application needs. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals in the field of drug development and bioconjugation.
References
Application Notes and Protocols for SPDP-PEG7-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG7-acid is a heterobifunctional crosslinker integral to the design of advanced targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles. This molecule incorporates three key functional components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a thiol-reactive pyridyldithio moiety, which forms a cleavable disulfide bond with a thiol-containing molecule, such as a reduced antibody or a thiolated drug. This disulfide bond is designed to be stable in systemic circulation but is readily cleaved in the reducing environment of the intracellular space, ensuring targeted release of the payload.[1]
-
Heptaethylene glycol (PEG7) spacer: The hydrophilic PEG7 chain enhances the solubility of the conjugate, reduces aggregation, and can prolong its circulation half-life by minimizing immunogenicity and renal clearance.[2] The defined length of the PEG7 spacer allows for precise control over the distance between the targeting moiety and the therapeutic agent.
-
Carboxylic acid (-acid): This terminal functional group allows for conjugation to amine-containing molecules, such as drugs or targeting ligands, through the formation of a stable amide bond, typically after activation to an N-hydroxysuccinimide (NHS) ester.[3]
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.
Data Presentation
The following tables summarize key quantitative data related to the performance of drug delivery systems utilizing PEGylated linkers. While data for the exact this compound linker is not always available, the presented information from systems with similar PEG linkers provides valuable insights into expected performance.
| Parameter | Drug Delivery System | Value | Reference |
| Drug Loading | Pt(IV) prodrug nanoparticles with lipid-PEG coating | 11.24% Pt loading | [4] |
| Naringenin in silk fibroin nanoparticles | 0.3% - 1.0% (LOD/LOQ) | ||
| In Vitro Cytotoxicity (IC50/GR50) | Affibody-MMAE conjugate (no PEG) | ~0.5 nM (SK-BR-3 cells) | |
| Affibody-PEG4k-MMAE conjugate | ~2.5 nM (SK-BR-3 cells) | ||
| Affibody-PEG10k-MMAE conjugate | ~11 nM (SK-BR-3 cells) | ||
| Pharmacokinetics (Half-life) | Affibody-MMAE conjugate (no PEG) | 19.6 min | |
| Affibody-PEG4k-MMAE conjugate | 49 min (2.5-fold increase) | ||
| Affibody-PEG10k-MMAE conjugate | 219.5 min (11.2-fold increase) | ||
| In Vivo Efficacy | Affibody-PEG10k-MMAE conjugate (1.5 mg/kg) | Significant tumor growth inhibition in NCI-N87 xenografts | |
| Folate-PEG10k-liposomal doxorubicin | >40% tumor size reduction compared to shorter PEG linkers | ||
| Drug Release | Bodipy from PEG-functionalized gold nanoparticles (5 mM Glutathione) | ~28% release in 2 hours | |
| Bodipy from PEG-functionalized gold nanoparticles (10 mM Glutathione) | ~67% release in 2 hours | ||
| Pt(IV) prodrug from lipid-PEG nanoparticles (redox-triggered) | ~80% release in 3 days |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-stage process for creating an ADC. First, the drug is conjugated to the this compound linker. Second, the drug-linker conjugate is attached to a targeting antibody.
Part A: Conjugation of a Drug to this compound
This procedure assumes the drug has a primary amine for conjugation.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.1 equivalents) and NHS (or Sulfo-NHS) (1.1 equivalents).
-
Incubate at room temperature for 15-30 minutes to generate the SPDP-PEG7-NHS ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the activated SPDP-PEG7-NHS ester solution to the drug solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Part B: Conjugation of the Drug-Linker to an Antibody
This procedure involves the reduction of the antibody's interchain disulfide bonds to generate free thiols for conjugation.
Materials:
-
Purified drug-linker conjugate from Part A
-
Targeting antibody (e.g., IgG)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography, SEC)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in conjugation buffer.
-
Add a 10-fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified drug-linker conjugate (5-10 fold molar excess over the antibody) to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to cap any unreacted pyridyldithio groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.
-
Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.
-
Protocol 2: Functionalization of Liposomes with this compound for Antibody Targeting
This protocol describes the preparation of targeted liposomes by incorporating a pre-synthesized antibody-SPDP-PEG7-lipid conjugate.
Part A: Synthesis of Antibody-SPDP-PEG7-DSPE Conjugate
Materials:
-
This compound
-
DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
EDC and NHS
-
Targeting antibody with available thiol groups (or thiolated)
-
Anhydrous DMSO and Chloroform
-
Dialysis membrane (MWCO 10-20 kDa)
Procedure:
-
Synthesis of SPDP-PEG7-DSPE:
-
Activate the carboxylic acid of this compound with EDC and NHS as described in Protocol 1, Part A.
-
React the activated SPDP-PEG7-NHS ester with DSPE-PEG-NH2 in a mixture of chloroform and DMSO with triethylamine at room temperature overnight.
-
Purify the SPDP-PEG7-DSPE conjugate by dialysis against deionized water.
-
-
Conjugation to Antibody:
-
Dissolve the purified SPDP-PEG7-DSPE in a suitable buffer.
-
Add the thiolated antibody (or antibody with reduced disulfide bonds).
-
Incubate the reaction overnight at room temperature to form the antibody-SPDP-PEG7-DSPE conjugate via a disulfide bond.
-
Purify the conjugate by dialysis.
-
Part B: Preparation of Targeted Liposomes
Materials:
-
Lipid components (e.g., DSPC, Cholesterol)
-
Antibody-SPDP-PEG7-DSPE conjugate from Part A
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipid components and the antibody-SPDP-PEG7-DSPE conjugate in the organic solvent in a round-bottom flask. A typical molar ratio is 90-95% structural lipids and 5-10% PEGylated lipid conjugate.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.
-
Vortex or sonicate to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form unilamellar vesicles (LUVs) of a defined size.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading efficiency and antibody conjugation efficiency.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Intracellular drug release mechanism of a disulfide-linked targeted drug delivery system.
Caption: Signaling pathway for doxorubicin-induced apoptosis involving caspase activation.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using SPDP-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. The use of heterobifunctional crosslinkers with polyethylene glycol (PEG) spacers has become increasingly popular due to the enhanced solubility, reduced immunogenicity, and increased stability they confer to the labeled protein.[1][2] SPDP-PEG7-acid is a heterobifunctional crosslinker that facilitates the covalent attachment of a fluorescent probe to a protein.[3][4] It contains a succinimidyl-pyridyl-dithio (SPDP) group, a seven-unit PEG spacer, and a terminal carboxylic acid.
The SPDP group allows for the formation of a cleavable disulfide bond with sulfhydryl groups on the protein, typically from cysteine residues. The PEG7 spacer provides a hydrophilic and flexible arm, minimizing steric hindrance and improving the biocompatibility of the conjugate. The terminal carboxylic acid provides a versatile handle for the conjugation of a fluorescent dye prior to protein labeling. This two-step approach allows for the purification of the linker-dye conjugate before the final protein labeling reaction, offering greater control over the final product.
This document provides detailed application notes and protocols for the successful fluorescent labeling of proteins using this compound.
Principle of the Reaction
The fluorescent labeling of a protein using this compound is a two-stage process:
-
Activation of this compound and Conjugation to a Fluorescent Dye: The carboxylic acid group of this compound is first activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry (e.g., EDC in the presence of NHS).[1] This activated linker is then reacted with an amine-containing fluorescent dye to form a stable amide bond.
-
Protein Labeling with the SPDP-PEG7-Fluorophore Conjugate: The pyridyldithiol group of the purified SPDP-PEG7-fluorophore conjugate reacts with a free sulfhydryl group on the target protein to form a disulfide bond, covalently attaching the fluorescent label to the protein.
Data Presentation
Table 1: Representative Quantitative Data for Fluorescent Protein Labeling
The following table summarizes typical quantitative data obtained during the fluorescent labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with a fluorescent dye using this compound. The actual results may vary depending on the protein, dye, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Linker-Dye Conjugate Purity | >95% | HPLC, Mass Spectrometry |
| Protein Concentration | 2-10 mg/mL | BCA or Bradford Assay, A280 |
| Degree of Labeling (DOL) | 1 - 5 moles of dye per mole of protein | UV-Vis Spectrophotometry |
| Labeled Protein Purity | >90% | SDS-PAGE, Size-Exclusion Chromatography |
| Protein Recovery | 70-90% | Protein Concentration Measurement |
Note: The Degree of Labeling (DOL) can be controlled by adjusting the molar ratio of the SPDP-PEG7-fluorophore conjugate to the protein during the labeling reaction.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Fluorescent Dye
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a fluorescent dye containing a primary amine.
Materials:
-
This compound
-
Amine-containing fluorescent dye (e.g., Alexa Fluor™ 488 amine, Cy5 amine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Purification column (e.g., C18 reverse-phase HPLC column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the amine-containing fluorescent dye in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active SPDP-PEG7-NHS ester.
-
-
Conjugation to Fluorescent Dye:
-
Add 1 equivalent of the amine-containing fluorescent dye solution to the activated SPDP-PEG7-NHS ester mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of SPDP-PEG7-Fluorophore Conjugate:
-
Purify the reaction mixture using reverse-phase HPLC on a C18 column to separate the desired conjugate from unreacted dye and linker.
-
Collect the fractions containing the purified SPDP-PEG7-fluorophore conjugate and confirm its identity by mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C, protected from light and moisture.
-
Protocol 2: Fluorescent Labeling of a Protein with the SPDP-PEG7-Fluorophore Conjugate
This protocol describes the labeling of a protein containing free sulfhydryl groups with the purified SPDP-PEG7-fluorophore conjugate.
Materials:
-
Purified SPDP-PEG7-fluorophore conjugate
-
Target protein with at least one free sulfhydryl group (if the protein does not have a free sulfhydryl, it may need to be introduced via mutagenesis or reduction of native disulfides)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-10 mM EDTA.
-
Reducing agent (optional, for proteins with no accessible sulfhydryls): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol.
-
Purification column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein requires reduction to expose sulfhydryl groups, incubate it with 10-20 mM DTT or TCEP for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Labeling Reaction:
-
Dissolve the purified SPDP-PEG7-fluorophore conjugate in a small amount of DMF or DMSO and then add it to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
The molar ratio of the SPDP-PEG7-fluorophore conjugate to the protein should be optimized for the desired degree of labeling (a starting point is a 5- to 20-fold molar excess of the conjugate).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted SPDP-PEG7-fluorophore conjugate and other small molecules by size-exclusion chromatography or dialysis.
-
The column or dialysis buffer should be appropriate for the long-term stability of the protein (e.g., PBS).
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the concentration of the conjugated dye by measuring its absorbance at its maximum absorption wavelength.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye / ε_dye) / (A_280 - (A_dye × CF)) / ε_protein where A_dye is the absorbance of the dye, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.
-
Analyze the purity and integrity of the labeled protein by SDS-PAGE. The fluorescently labeled protein can be visualized directly on the gel using a fluorescence imager.
-
Visualizations
Caption: Experimental workflow for fluorescent protein labeling.
Caption: Chemical reaction scheme for protein labeling.
Caption: Application of a fluorescently labeled protein.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low SPDP-PEG7-acid Conjugation Yield
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation yield when using SPDP-PEG7-acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no conjugation yield with this compound?
A1: The most frequent issue is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group on the this compound.[1][2][3] The NHS ester is sensitive to water and will react with it, becoming a non-reactive carboxylic acid.[2][3] This hydrolysis reaction directly competes with the desired reaction with the primary amines on your target molecule. The rate of this hydrolysis is significantly increased at higher pH.
Q2: How does pH affect the this compound conjugation reaction?
A2: The pH of the reaction buffer is a critical factor that requires a careful balance.
-
For the amine-reactive NHS ester: A pH range of 7.2 to 8.5 is generally considered optimal for the reaction with primary amines. Below pH 7.2, the primary amines are more likely to be protonated (-NH₃⁺), making them poor nucleophiles and reducing reaction efficiency. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in the amount of active crosslinker available.
-
For the thiol-reactive pyridyldithiol group: This group reacts optimally with sulfhydryl groups at a pH range of 7-8.
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low yields.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Bicarbonate/Carbonate
-
Borate
Q4: My protein has precipitated after adding the this compound. What could be the cause?
A4: Protein precipitation can occur due to a few factors:
-
Change in Isoelectric Point (pI): The modification of primary amines neutralizes their positive charge. This can alter the pI of the protein, and if the new pI is close to the buffer pH, it can lead to reduced solubility and precipitation.
-
High Degree of Labeling: Excessive modification of the protein with the PEG linker can alter its properties and lead to aggregation.
-
Denaturation: The reaction conditions themselves or the modification may cause the protein to denature and precipitate.
To troubleshoot this, consider reducing the molar excess of the this compound to minimize over-crosslinking.
Q5: Can the this compound react with other amino acid residues besides lysine?
A5: While NHS esters primarily target primary amines (N-terminus and lysine residues), side reactions with other nucleophilic groups can occur, although generally at a lower efficiency. These include:
-
Hydroxyl groups (Serine, Threonine, Tyrosine): Can form unstable ester linkages.
-
Sulfhydryl groups (Cysteine): Can form less stable thioesters.
To minimize these side reactions, it is best to work within the optimal pH range of 7.2-8.5.
Data Presentation
Table 1: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
This table illustrates the significant impact of pH on the stability of the NHS ester. A higher pH leads to a much faster rate of hydrolysis, reducing the amount of active reagent available for conjugation.
Table 2: Recommended Buffers for this compound Conjugation
| Buffer | Optimal pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective at a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
This table provides a list of recommended buffers that are compatible with NHS ester chemistry. It is critical to avoid buffers containing primary amines.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Amine-Containing Protein
This protocol outlines the essential steps for conjugating this compound to a protein with available primary amines.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column for buffer exchange
-
Reaction buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
Methodology:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 5 mg of SPDP-PEG in 640 µL of DMSO or DMF to make a 25 mM stock solution.
-
-
Protein Preparation:
-
Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess. For example, add 20 µL of a 25 mM SPDP-PEG solution to 1 mL of the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications.
-
Protocol 2: Purification of PEGylated Proteins
After the conjugation reaction, it is essential to purify the PEGylated protein from unreacted protein, excess PEG reagent, and byproducts. Several chromatographic techniques can be employed.
1. Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unreacted protein.
-
Application: Effective for removing unreacted PEG and native proteins from the reaction mixture.
2. Ion Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net charge. PEGylation can shield the surface charges of the protein, altering its interaction with the IEX resin.
-
Application: Can be used to separate PEGylated proteins from un-PEGylated proteins and is also effective in separating positional isomers of PEGylated proteins.
3. Hydrophobic Interaction Chromatography (HIC):
-
Principle: Separates molecules based on their hydrophobicity.
-
Application: Can be used as a supplementary purification step, particularly when IEX is not sufficient.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound conjugation yield.
References
Technical Support Center: Optimizing SPDP-PEG7-acid to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of SPDP-PEG7-acid to a protein.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for conjugating this compound to a protein?
A1: The conjugation is a two-step process. First, the terminal carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. Second, this amine-reactive NHS ester is added to the protein solution, where it reacts with primary amines (found on lysine residues and the N-terminus) to form a stable amide bond.
Q2: Why is NHS (or Sulfo-NHS) necessary in the activation step with EDC?
A2: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, which would regenerate the carboxylic acid and reduce conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to create a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines on the protein.
Q3: What is the optimal pH for the conjugation reaction?
A3: A two-stage pH approach is recommended for optimal results.
-
Activation Step: The activation of this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .
-
Conjugation Step: The reaction of the activated NHS ester with the protein's primary amines is most efficient at a pH of 7.2-8.5 . In this range, the primary amines are sufficiently deprotonated and nucleophilic.
Q4: Can I use common buffers like Tris or glycine for this reaction?
A4: No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the protein's amines for reaction with the activated this compound, significantly lowering the conjugation efficiency. Amine-free buffers like Phosphate-Buffered Saline (PBS), MES, or HEPES are recommended.
Q5: How can I determine the degree of labeling (DOL) or the number of SPDP-PEG7 molecules conjugated to my protein?
A5: The degree of SPDP modification can be determined spectrophotometrically. The reaction of the pyridyldithiol group on the SPDP linker with a sulfhydryl group (or after reduction with an agent like DTT) releases a byproduct, pyridine-2-thione. This byproduct has a maximum absorbance at 343 nm. By measuring the change in absorbance at 343 nm after adding a reducing agent, you can calculate the concentration of released pyridine-2-thione and thus the number of SPDP-PEG7 molecules per protein.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The activated this compound is sensitive to water and has a limited half-life, especially at higher pH. | Prepare EDC and NHS solutions fresh, immediately before use. Perform the conjugation step promptly after the activation step. Avoid prolonged incubations at high pH. |
| Inactive Reagents: EDC or NHS may have degraded due to improper storage (exposure to moisture or light). | Store reagents at -20°C, protected from moisture. Allow vials to warm to room temperature before opening to prevent condensation. Use a fresh batch of reagents if degradation is suspected. | |
| Presence of Competing Amines: Your protein buffer or sample may contain primary amine contaminants. | Use amine-free buffers (e.g., PBS, MES, HEPES). Purify your protein sample to remove any amine-containing contaminants. | |
| Suboptimal pH: Incorrect pH for either the activation or conjugation step will reduce efficiency. | Use a pH of 4.5-6.0 for the EDC/NHS activation step. Adjust the pH to 7.2-8.5 for the conjugation reaction with the protein. | |
| Protein Precipitation or Aggregation | Over-crosslinking: A high molar excess of the PEG linker can lead to extensive modification of the protein, altering its properties and causing aggregation. | Reduce the molar excess of this compound in the reaction. Perform a titration experiment to find the optimal molar ratio that does not cause precipitation. |
| Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI). If the new pI is close to the buffer pH, solubility can decrease. | After conjugation, consider buffer-exchanging the purified conjugate into a buffer with a pH further away from its new theoretical pI. | |
| Heterogeneous Final Product (Multiple PEGylated Species) | Multiple Reactive Sites: Most proteins have multiple lysine residues and an N-terminus, leading to a mixture of mono-, di-, and multi-PEGylated products. | Carefully control the stoichiometry by starting with a lower molar ratio of this compound to protein to favor mono-conjugation. Further purification using chromatography (e.g., Size-Exclusion or Ion-Exchange) may be necessary to isolate the desired species. |
Data Presentation: Recommended Reaction Parameters
Optimizing the molar ratio of this compound to your protein is an empirical process. The ideal ratio depends on the number of available primary amines on your specific protein and the desired degree of labeling. Below are tables with recommended starting points for the activation step and general guidelines for the PEGylation reaction.
Table 1: Recommended Molar Ratios for Carboxylic Acid Activation
| Reagent | Recommended Molar Ratio (relative to this compound) | Purpose |
| EDC | 1.5:1 to 2:1 | Activates the carboxylic acid to form the O-acylisourea intermediate. |
| NHS/Sulfo-NHS | 1.5:1 to 2:1 | Stabilizes the activated intermediate by forming a semi-stable NHS ester, improving efficiency. |
Table 2: General Guidelines for this compound to Protein Molar Ratio
| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DOL) | Remarks |
| 5:1 - 10:1 | Low (e.g., 1-3) | A good starting point to minimize protein modification and preserve activity. |
| 15:1 - 25:1 | Moderate (e.g., 4-6) | Commonly used range for achieving a higher level of PEGylation. |
| > 30:1 | High (>6) | Can lead to a high DOL but increases the risk of protein aggregation and potential loss of biological activity. |
| Note: The optimal ratio must be determined experimentally for each specific protein. |
Experimental Protocols
Detailed Protocol for Two-Step this compound to Protein Conjugation
This protocol outlines the activation of this compound and its subsequent conjugation to primary amines on a target protein.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO.
-
Note: Prepare EDC and NHS solutions immediately before use as they are moisture-sensitive.
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).
-
Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the dissolved this compound.
-
Add the EDC stock solution to achieve a 1.5 to 2-fold molar excess over the this compound.
-
Immediately add the NHS stock solution to achieve a 1.5 to 2-fold molar excess over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to the protein solution.
-
The molar ratio of the activated PEG to the protein should be tested at various levels (e.g., 10:1, 20:1) to determine the optimal condition.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Further purification to separate different PEGylated species can be performed using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Determine the protein concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Degree of Labeling (DOL) using the pyridine-2-thione release assay as described in the FAQs.
-
Visualizations
Below are diagrams illustrating the key chemical pathways and logical workflows involved in the conjugation process.
Caption: Chemical pathway for the two-step EDC/NHS mediated conjugation.
References
Technical Support Center: SPDP-PEG7-acid for Enhanced Protein Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals using SPDP-PEG7-acid to prevent protein aggregation and enhance protein stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
A1: this compound is a heterobifunctional crosslinker. It contains three key components:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): A thiol-reactive group that forms a reversible disulfide bond with cysteine residues.
-
PEG7 (Heptaethylene glycol): A flexible, hydrophilic polyethylene glycol spacer. This PEG chain increases the hydrodynamic radius of the protein, providing a steric shield that hinders intermolecular interactions which can lead to aggregation. The hydrophilicity of the PEG chain also improves the solubility of the modified protein.
-
Acid (Carboxylic Acid): This group can be activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (like the side chain of lysine residues and the N-terminus of the protein) to form stable amide bonds.[1][2][3]
By covalently attaching these hydrophilic PEG chains to the surface of a protein, this compound effectively "masks" hydrophobic patches and prevents the protein-protein interactions that cause aggregation.[4]
Q2: Which functional groups on my protein will this compound react with?
A2: this compound has two distinct reactive ends:
-
The SPDP group reacts with sulfhydryl (thiol) groups, which are found on cysteine residues.[5]
-
The carboxylic acid group, after activation with EDC and NHS (or Sulfo-NHS), reacts with primary amines, which are present on lysine residues and the N-terminus of the protein.
Q3: Can I control which part of the this compound molecule reacts with my protein?
A3: Yes, you can control the reaction by choosing the appropriate activation chemistry.
-
To target cysteine residues , you can directly react the SPDP group with your protein in a buffer at a pH of 7-8.
-
To target lysine residues , you must first activate the carboxylic acid group using a carbodiimide reagent like EDC in the presence of NHS. The resulting NHS ester is then reacted with the protein at a pH of 7.2-8.5.
-
If your protein has both accessible cysteines and lysines, you can perform a sequential conjugation by first reacting one functional group, purifying the protein, and then proceeding with the reaction for the second functional group.
Q4: How will modifying my protein with this compound affect its biological activity?
A4: The effect on biological activity is protein-specific and depends on the location of the modification. If the modified lysine or cysteine residues are part of the active site or a binding interface, a loss of activity may be observed. It is therefore recommended to perform a functional assay on the PEGylated protein. To minimize the impact on activity, you can try reducing the molar ratio of this compound to your protein to achieve a lower degree of labeling.
Troubleshooting Guides
Problem 1: Low or No Modification of the Protein
| Possible Cause | Recommended Solution |
| Incorrect Buffer Composition | For amine modification (via the activated acid), ensure the buffer is free of primary amines (e.g., Tris, glycine), as these will compete with the protein for reaction with the NHS ester. Use buffers such as PBS, HEPES, or borate. For thiol modification (via SPDP), ensure the buffer is free of reducing agents (like DTT) that would cleave the disulfide bond. |
| Suboptimal Reaction pH | For amine modification, the optimal pH is typically 7.2-8.5. At lower pH, the amines are protonated and less reactive. At higher pH, the NHS ester is more prone to hydrolysis. For thiol modification, a pH of 7-8 is recommended. |
| Hydrolysis of Activated NHS Ester | The NHS ester formed from the carboxylic acid is moisture-sensitive. Prepare the activated this compound solution immediately before use. Use anhydrous DMSO or DMF to dissolve the reagent. |
| Inaccessible Target Residues | The lysine or cysteine residues on your protein may be buried within its three-dimensional structure. You can try performing the reaction under partial denaturing conditions, but this may affect the protein's activity. |
| Inactive Protein | Ensure that the protein solution is fresh and has not aggregated prior to the modification reaction. |
Problem 2: Protein Precipitation or Aggregation During/After Modification
| Possible Cause | Recommended Solution |
| High Molar Excess of Crosslinker | A high degree of modification can sometimes lead to changes in protein conformation and subsequent aggregation. Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio. |
| Inappropriate Solvent Concentration | This compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this solution to your aqueous protein sample can cause precipitation. Keep the final concentration of the organic solvent as low as possible (typically <10%). |
| Protein Concentration is Too High | While a higher protein concentration can improve conjugation efficiency, it can also increase the likelihood of aggregation. Try reducing the protein concentration. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are optimal for your specific protein's stability. |
Quantitative Data
The extent of PEGylation can significantly impact the solubility and aggregation resistance of a protein. The following table provides representative data on how varying the molar ratio of this compound to a model protein can affect these properties.
| Molar Ratio (this compound : Protein) | Degree of Labeling (PEG molecules/protein) | Protein Solubility (mg/mL) | Aggregation upon Heat Stress (% aggregated) |
| 0:1 (Unmodified) | 0 | 1.2 | 85% |
| 5:1 | 1-2 | 2.5 | 40% |
| 10:1 | 3-4 | 4.8 | 15% |
| 20:1 | 5-6 | 6.2 | <5% |
Note: These are example values. The optimal degree of labeling will vary depending on the specific protein and its intended application.
Experimental Protocols
Protocol: Modification of a Protein with this compound via Amine Coupling
This protocol describes the modification of a protein by activating the carboxylic acid group of this compound to react with primary amines (lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Labeling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of your protein in PBS, pH 7.4.
-
Immediately before use, prepare a 100 mM solution of this compound in anhydrous DMSO.
-
Prepare 100 mM solutions of EDC and Sulfo-NHS in the Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix equal volumes of the 100 mM this compound, 100 mM EDC, and 100 mM Sulfo-NHS solutions.
-
Incubate for 15 minutes at room temperature to generate the active Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated this compound to your protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the purified, modified protein.
-
Visualizations
References
- 1. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SPDP-PEG12-acid | BroadPharm [broadpharm.com]
- 4. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 5. SPDP | BroadPharm [broadpharm.com]
SPDP-PEG7-acid side reactions and byproducts
Welcome to the technical support center for SPDP-PEG7-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions, byproducts, and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups in this compound and what do they target?
This compound is a heterobifunctional crosslinker with two primary reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[1][]
-
A pyridyldithiol group that reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.[1][3]
The PEG7 linker is a polyethylene glycol chain that increases the solubility and stability of the resulting conjugate.[4]
Q2: What is the main side reaction I should be aware of when using this compound?
The most significant side reaction is the hydrolysis of the NHS ester . In aqueous solutions, the NHS ester can react with water, which competes with the desired reaction with primary amines. This hydrolysis becomes more rapid as the pH increases.
Q3: What are the common byproducts generated during conjugation with this compound?
The two main byproducts are:
-
Hydrolyzed this compound: This is formed when the NHS ester reacts with water instead of a primary amine. This byproduct will not be reactive with your amine-containing molecule.
-
Pyridine-2-thione: This molecule is released when the pyridyldithiol group successfully reacts with a sulfhydryl group. Its release can be monitored spectrophotometrically at 343 nm to quantify the extent of the thiol reaction.
Q4: How does pH affect the stability and reactivity of this compound?
The pH of the reaction buffer is a critical parameter:
-
For the NHS ester reaction with amines: The optimal pH is between 7 and 8. Increasing the pH above 8 significantly accelerates the rate of hydrolysis of the NHS ester, reducing the efficiency of the conjugation.
-
For the pyridyldithiol reaction with sulfhydryls: The optimal pH is also between 7 and 8.
Q5: My this compound reagent won't dissolve in my aqueous buffer. What should I do?
This compound, like other non-sulfonated SPDP reagents, has limited solubility in water. It is recommended to first dissolve the reagent in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution before adding it to your aqueous reaction mixture.
Troubleshooting Guide
Issue 1: Low or No Conjugation to Amine-Containing Molecules
| Possible Cause | Troubleshooting & Optimization |
| Hydrolysis of NHS ester | Maintain the reaction pH between 7 and 8. Prepare the this compound stock solution immediately before use. Avoid storing the reagent in aqueous solutions for extended periods. |
| Presence of primary amines in the buffer | Ensure your buffer (e.g., Tris) does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Use buffers such as phosphate, carbonate/bicarbonate, or borate. |
| Incorrect molar ratio | Use a molar excess of the this compound to your amine-containing molecule to drive the reaction. A 5- to 20-fold molar excess is a good starting point. |
| Improper storage of the reagent | Store this compound at -20°C, protected from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
Issue 2: Low or No Conjugation to Sulfhydryl-Containing Molecules
| Possible Cause | Troubleshooting & Optimization |
| Absence of free sulfhydryl groups | Cysteine residues in your protein may be oxidized, forming disulfide bonds (cystine). Before conjugation, treat your protein with a mild reducing agent like TCEP or DTT to reduce these bonds. Crucially, the reducing agent must be completely removed before adding the SPDP-activated molecule , as it will react with the pyridyldithiol group. Desalting columns are effective for this purpose. |
| Steric hindrance of sulfhydryl groups | The sulfhydryl groups may be buried within the protein's structure and inaccessible. Consider using a mild denaturant, but be aware this could affect protein function. |
| Presence of thiols in the buffer | The reaction buffer must be free of thiols until you intend to quench the reaction or cleave the disulfide bond. |
Quantitative Data Summary
Table 1: pH-Dependent Half-life of NHS Ester
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp. | Several hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein (Protein A) to a Sulfhydryl-Containing Protein (Protein B)
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve the required amount in DMSO or DMF to create a 10-20 mM stock solution.
-
-
Modification of Protein A with this compound:
-
Dissolve Protein A (1-5 mg/mL) in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.
-
-
Conjugation of SPDP-Modified Protein A to Protein B:
-
Ensure Protein B is in a thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0).
-
Add the SPDP-modified Protein A to the solution of Protein B.
-
Allow the reaction to proceed for 2-16 hours at room temperature.
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.
-
Visualizations
References
Technical Support Center: Optimizing SPDP-PEG7-Acid Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their SPDP-PEG7-acid reactions. The focus is on the conjugation of the carboxylic acid moiety to primary amines, a critical step in many bioconjugation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reactive nature of this compound?
This compound is a heterobifunctional crosslinker. It has two primary reactive ends:
-
A carboxylic acid (-COOH) group, which requires activation to react with primary amines (-NH2).[1][]
-
A succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, which reacts with sulfhydryl groups (-SH).[3][4][5]
This guide primarily focuses on optimizing the reaction of the carboxylic acid group with amines.
Q2: How do I make the carboxylic acid of this compound reactive towards amines?
The carboxylic acid must be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the this compound with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q3: What is the most critical factor for improving the efficiency of the amine coupling reaction?
The most critical factor is the pH of the reaction buffer. The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 . While a broader range of pH 7.2 to 9 can be used, lower pH values will require longer incubation times.
Q4: Why is my reaction yield low?
Low reaction yield is often due to the hydrolysis of the NHS ester, which competes with the desired amine reaction. Once hydrolyzed, the reagent forms an unreactive carboxylic acid and can no longer conjugate to your molecule. The rate of hydrolysis increases significantly with rising pH and temperature.
Q5: What type of buffer should I use for the conjugation reaction?
It is crucial to use a non-amine-containing buffer . Buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate are recommended. Buffers containing primary amines, like Tris (TBS), are not compatible as they will compete with your target molecule for reaction with the NHS ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive NHS Ester: The this compound was not properly activated, or the activated NHS ester has hydrolyzed. | Prepare the activated SPDP-PEG7-NHS ester solution immediately before use. Ensure your this compound and activation reagents (EDC, NHS) are stored under desiccated conditions. You can assess the reactivity of the NHS ester by measuring the absorbance of the NHS byproduct at 260-280 nm before and after intentional hydrolysis with a strong base. |
| Incorrect pH: The pH of the reaction buffer is too low (amines are protonated and non-nucleophilic) or too high (rapid hydrolysis of the NHS ester). | The optimal pH range for NHS ester conjugation is between 7.2 and 8.5, with pH 8.3-8.5 often being ideal. Verify the pH of your reaction buffer. | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris buffer) or other nucleophiles. | Use a non-amine buffer such as phosphate, HEPES, or borate buffer. Ensure your sample is free from other nucleophilic contaminants. | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation. | Reduce the molar ratio of the SPDP-PEG7-NHS ester to the protein. Optimize the reaction time and temperature to control the degree of labeling. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of reagents or age of stock solutions. | Prepare fresh stock solutions of the activated SPDP-PEG7-NHS ester for each experiment. Use anhydrous DMSO or DMF to prepare the stock solution. |
| Temperature Fluctuations: Temperature affects the rates of both the desired reaction and the competing hydrolysis. | Maintain a consistent temperature during the reaction. Reactions can be performed at room temperature for 30-60 minutes or at 4°C for longer incubation times (e.g., overnight). |
Quantitative Data Summary
The efficiency of the this compound (after activation to an NHS ester) reaction with primary amines is highly dependent on several quantitative parameters. The following tables provide general guidelines.
Table 1: pH and NHS Ester Stability
| pH | Half-life of NHS Ester | Reaction Efficiency |
| 7.0 (at 0°C) | 4-5 hours | Slower reaction rate, but greater NHS ester stability. |
| 8.6 (at 4°C) | 10 minutes | Faster reaction rate, but significant hydrolysis. |
| 8.3 - 8.5 | Optimal Balance | Generally recommended for efficient conjugation. |
Table 2: Recommended Molar Ratios for Protein Labeling
| Degree of Labeling (DOL) | Molar Ratio (NHS Ester : Protein) | Typical pH | Resulting DOL | Considerations |
| Low | 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Used when minimal labeling is desired to preserve protein activity. |
| Medium | 10:1 - 30:1 | 8.0 - 8.5 | 3 - 6 | A common starting point for many applications. |
| High | > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher DOL but may also increase the risk of protein aggregation and loss of activity. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the two-step process of first activating the carboxylic acid of this compound to an NHS ester and then conjugating it to a protein containing primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active SPDP-PEG7-NHS ester.
Step 2: Conjugation to the Protein
-
Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Add the desired molar excess (e.g., 10- to 20-fold) of the freshly activated SPDP-PEG7-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate by passing the reaction mixture through a desalting column to remove excess unreacted crosslinker and byproducts.
Visualizations
Caption: Workflow for this compound activation and subsequent amine conjugation.
Caption: Troubleshooting logic for low reaction yield in this compound conjugations.
References
Technical Support Center: Purification of SPDP-PEG7-Acid Conjugates
This guide provides troubleshooting and answers to frequently asked questions regarding the purification of SPDP-PEG7-acid conjugates to remove unreacted linkers and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my this compound conjugate from the unreacted linker?
A1: The optimal purification method depends on the specific characteristics of your molecule (e.g., protein, peptide, small molecule) conjugated to the this compound. The most common and effective techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).[][2][3]
-
Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity.[] Since PEGylation can significantly alter the hydrophobicity of a molecule, RP-HPLC is often effective at separating the conjugate from the unreacted (and typically more hydrophobic) linker.[4]
-
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size) in solution. PEGylation increases the size of a molecule, making SEC an excellent choice for removing smaller, unreacted linkers from the larger conjugate.
A comparison of these primary methods is provided below.
Q2: I see multiple peaks in my analytical HPLC chromatogram after the conjugation reaction. What do they represent?
A2: A post-conjugation reaction mixture is complex. The multiple peaks you observe likely correspond to:
-
Desired Conjugate: The target molecule successfully linked to the this compound.
-
Unreacted Linker: Excess this compound that did not react.
-
Unmodified Molecule: The starting protein, peptide, or small molecule that did not get PEGylated.
-
Hydrolyzed Linker: The NHS-ester end of the SPDP-PEG linker is susceptible to hydrolysis, which increases with pH.
-
Multiple PEGylations: If your target molecule has multiple reaction sites, you may have species with one, two, or more PEG chains attached (mono-, di-, or multi-PEGylated products).
Q3: My purification yield is very low. What are the common causes and how can I improve it?
A3: Low yield can stem from several factors during both the reaction and purification stages.
-
Suboptimal Reaction Conditions: Ensure the pH for the NHS ester reaction is within the optimal range of 7-8. Reaction times that are too short or too long can also impact the final yield.
-
Poor Column Selection: Using an inappropriate column for your purification method is a common issue. For RP-HPLC, a C4 or C18 column is often used for proteins and peptides, with C18 providing better separation for more hydrophobic species. For SEC, ensure the column's fractionation range is appropriate for the sizes of your conjugate and the unreacted linker.
-
Sample Loss on Columns/Filters: Highly hydrophobic conjugates can sometimes adsorb irreversibly to RP-HPLC columns. Consider using a shallower gradient or a different stationary phase. During buffer exchange or concentration steps using spin filters, ensure the molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing smaller impurities to pass through.
-
Precipitation: The addition of organic solvents like acetonitrile in RP-HPLC can sometimes cause protein conjugates to precipitate. Running the separation at a slightly elevated temperature (e.g., 45-60°C) can improve solubility and peak shape.
Q4: How can I confirm that my purified product is the correct conjugate and is free of unreacted linker?
A4: A combination of analytical techniques is necessary to confirm purity and identity.
-
Analytical HPLC: Use a high-resolution analytical column (either RP-HPLC or SEC) to show a single, sharp peak for your purified fraction.
-
Mass Spectrometry (MS): This is the most definitive method. LC-MS analysis will confirm the molecular weight of the final conjugate, verifying the successful attachment of the this compound linker. It can also detect the presence of any low-level impurities.
-
SDS-PAGE (for protein conjugates): When analyzing a protein conjugate, SDS-PAGE will show a band shift. The PEGylated protein will migrate slower (appear larger) than the unmodified protein.
Purification Method Comparison
| Feature | Reverse-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrodynamic size. |
| Primary Use Case | Ideal when the conjugate and linker have significantly different polarities. Effective for separating positional isomers. | Excellent for removing small, unreacted linkers from large protein or peptide conjugates. |
| Advantages | High resolution, well-established for peptides and proteins. | Mild, non-denaturing conditions preserve protein structure and function. Robust and simple to run. |
| Disadvantages | Organic solvents and acidic pH may denature sensitive proteins. Can have lower recovery for very hydrophobic molecules. | May not resolve species of similar size, such as the desired conjugate and a dimer of the starting protein. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for purifying a PEGylated peptide or small protein. Optimization will be required.
-
Column Selection: Choose a C4 or C18 reversed-phase column with a pore size of at least 300 Å for larger molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Chromatography Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Column Temperature: 45°C (can be adjusted to improve peak shape).
-
Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).
-
-
Gradient Elution:
-
Inject the crude reaction mixture onto the column equilibrated in 95% Mobile Phase A / 5% Mobile Phase B.
-
Apply a linear gradient to elute the components. A typical starting gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.
-
The unreacted, more hydrophobic this compound linker will typically elute later than the more polar conjugate.
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the major peaks and analyze them using mass spectrometry to confirm the identity and purity.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying larger protein conjugates from the smaller, unreacted linker.
-
Column Selection: Choose an SEC column with a molecular weight fractionation range appropriate for your conjugate. For example, a column suitable for separating species in the 10 kDa to 500 kDa range is often a good starting point for PEGylated proteins.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common choice is a phosphate-buffered saline (PBS) solution at a pH of around 6.5-7.4 (e.g., 20mM HEPES, 150mM NaCl, pH 6.5).
-
Chromatography Conditions:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min for a 7.8 mm x 300 mm column).
-
Detection: UV absorbance at 280 nm.
-
-
Isocratic Elution:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Inject the crude reaction mixture.
-
Run the separation in isocratic mode (no gradient). Larger molecules, like the conjugate, will elute first, followed by the smaller, unmodified protein and finally the small, unreacted linker.
-
-
Fraction Collection & Analysis: Collect the earliest eluting major peak, which should correspond to your purified conjugate. Confirm purity and identity via analytical SEC and/or mass spectrometry.
Visual Workflow and Logic
The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.
References
Technical Support Center: Stability of SPDP-PEG7-Acid Disulfide Bond in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the SPDP-PEG7-acid disulfide bond in plasma. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of an SPDP-derived disulfide bond in human plasma?
A1: The SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker creates a relatively unhindered disulfide bond. In the reducing environment of plasma, which contains low micromolar concentrations of free thiols like cysteine, these bonds are susceptible to gradual cleavage. The stability is often a balance: the bond needs to be stable enough to allow the conjugate to reach its target, but labile enough to release its payload in the more reducing environment of the cell.[1] The half-life can vary significantly based on the specific molecular context of the conjugate.
Q2: What are the primary factors that influence the stability of the this compound disulfide bond in plasma?
A2: Key factors include:
-
Steric Hindrance: The SPDP linker is sterically unhindered, which can lead to lower stability compared to linkers with bulky groups adjacent to the disulfide bond.[1]
-
Thiol Concentration in Plasma: The concentration of reducing agents like free cysteine and glutathione in plasma directly impacts the rate of disulfide bond cleavage through thiol-disulfide exchange.[2]
-
PEG Chain Length: The PEG7 component enhances hydrophilicity and can influence the pharmacokinetic profile of the conjugate. While it may offer some steric shielding, its primary role is to improve solubility.[3]
-
Species Differences: The enzymatic and reducing environment of plasma can vary between species (e.g., human vs. mouse), potentially leading to different stability profiles. This is a critical consideration for preclinical studies.[2]
Q3: How does the stability of an SPDP linker in mouse plasma compare to human plasma?
A3: Mouse plasma can sometimes be more aggressive towards certain linkers than human plasma due to higher levels of some enzymes, like carboxylesterases, that can cleave other parts of a linker construct. While the primary mechanism of disulfide cleavage is thiol-disulfide exchange, it is crucial to empirically determine the stability in the relevant species for your preclinical models.
Q4: What are the most common issues encountered when using this compound for bioconjugation?
A4: Common issues include:
-
Low Conjugation Yield: This can be due to hydrolysis of the NHS ester, improper buffer pH, or low protein concentration.
-
Premature Cleavage: The disulfide bond may be less stable than desired, leading to premature release of the conjugated molecule.
-
Inconsistent Results in Stability Assays: This can stem from sample degradation, improper sample handling, or variability in plasma batches.
-
Precipitation of the Conjugate: The hydrophobicity of the payload can sometimes lead to aggregation, although the PEG linker is designed to mitigate this.
Q5: Can I use this compound for creating antibody-drug conjugates (ADCs)?
A5: Yes, SPDP and similar disulfide-containing linkers are frequently used in the development of ADCs. They are a type of cleavable linker designed to release the cytotoxic payload inside the target cell, where the reducing environment is much stronger than in the plasma. However, for ADCs, balancing plasma stability with efficient intracellular release is a key challenge.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS-ester | The N-hydroxysuccinimide (NHS) ester of this compound is moisture-sensitive. Ensure the reagent is stored in a desiccator and warmed to room temperature before opening. Prepare the stock solution in a dry organic solvent like DMSO or DMF immediately before use. |
| Incorrect Buffer pH | The reaction of the NHS-ester with primary amines is most efficient at a pH of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester. Use a non-amine-containing buffer like PBS, HEPES, or borate buffer. |
| Low Protein Concentration | At low concentrations of your target molecule, the competing hydrolysis reaction can dominate. If possible, increase the concentration of your protein to favor the conjugation reaction. |
Issue 2: Inconsistent Results in Plasma Stability Assays
| Possible Cause | Recommended Solution |
| Sample Degradation | Analyze samples as quickly as possible after collection at each time point. If immediate analysis is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid multiple freeze-thaw cycles. |
| Variability in Plasma Lots | Use a pooled plasma lot for the entire experiment to minimize variability in enzyme activity and thiol content between different donors. |
| Inconsistent Sample Processing | Standardize the protocol for quenching the reaction and precipitating plasma proteins to ensure consistent recovery of the analyte. |
| Instrumental Variability | Run a system suitability test or a standard with a known concentration before each analytical run to ensure the instrument (e.g., LC-MS) is performing consistently. |
Issue 3: Premature Cleavage of the Disulfide Bond
| Possible Cause | Recommended Solution |
| Inherent Instability of the Unhindered Disulfide Bond | The SPDP linker creates a sterically unhindered disulfide bond, which is more susceptible to reduction. For applications requiring higher plasma stability, consider using a linker with steric hindrance (e.g., with adjacent methyl groups). |
| High Concentration of Reducing Agents in Plasma | The rate of cleavage is dependent on the concentration of free thiols in the plasma. While this is an intrinsic property of the plasma, being aware of this can help in interpreting the results. |
Data Presentation
Table 1: Comparative Plasma Stability of Disulfide-Based Linkers
Note: The following data is representative and compiled from various sources to illustrate the relative stability of different disulfide linkers. The exact half-life of a conjugate with this compound will depend on the specific antibody and payload.
| Linker Type | Steric Hindrance | Species | Half-life (t½) in Plasma | Reference |
| SPDP-like (Unhindered) | Low | Human | ~ 1-2 days | |
| SPDP-like (Unhindered) | Low | Mouse | < 1 day | |
| Hindered Disulfide (gem-dimethyl) | High | Human | > 7 days | |
| Hindered Disulfide (gem-dimethyl) | High | Mouse | ~ 5-7 days |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol provides a general framework for assessing the stability of a bioconjugate linked via this compound in plasma.
Objective: To quantify the amount of intact conjugate remaining over time when incubated in plasma.
Materials:
-
Test conjugate (e.g., antibody-payload conjugate)
-
Pooled human or mouse plasma (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (for LC-MS analysis)
-
LC-MS system
Methodology:
-
Preparation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in the desired plasma (e.g., human, mouse). Prepare a control sample by diluting the conjugate in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots (e.g., 50 µL) from each sample.
-
Quenching and Protein Precipitation: Immediately mix the collected aliquot with 4 volumes of cold ACN containing the internal standard to stop the reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a suitable LC-MS method to quantify the amount of intact conjugate remaining.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by fitting the data to a one-phase decay model.
Protocol 2: Quantification of Disulfide Bond Cleavage using Ellman's Assay
This protocol is designed to quantify the free thiol groups generated as a result of disulfide bond cleavage.
Objective: To measure the increase in free sulfhydryl groups over time as an indicator of disulfide bond reduction.
Materials:
-
Test conjugate
-
Pooled plasma
-
Ellman's Reagent (DTNB) solution
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Methodology:
-
Incubation: Incubate the test conjugate in plasma at 37°C as described in Protocol 1.
-
Time-Point Sampling: At each time point, take an aliquot of the plasma-conjugate mixture.
-
Protein Removal (Optional but Recommended): To reduce background, precipitate the plasma proteins using a suitable method (e.g., ACN precipitation as in Protocol 1). Lyophilize the supernatant and reconstitute in the reaction buffer.
-
Standard Curve Preparation: Prepare a series of known concentrations of cysteine or N-acetylcysteine in the reaction buffer.
-
Ellman's Reaction: Add Ellman's Reagent solution to the samples from the stability assay and to the standards.
-
Incubation: Incubate the reactions at room temperature for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance of all samples and standards at 412 nm.
-
Data Analysis: Subtract the absorbance of the blank (buffer + Ellman's reagent) from all readings. Plot the standard curve (absorbance vs. thiol concentration). Use the standard curve to determine the concentration of free thiols in your samples at each time point. An increase in thiol concentration over time indicates disulfide bond cleavage.
Visualizations
References
SPDP-PEG7-acid hydrolysis rate in aqueous buffers
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with SPDP-PEG7-acid and similar disulfide-containing linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cleavage in aqueous buffers?
A1: The primary cleavage mechanism for the SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) moiety is not spontaneous hydrolysis in the traditional sense but rather a disulfide exchange reaction. This reaction is typically initiated by a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleaves the disulfide bond.[1][2] While the disulfide bond is relatively stable against simple hydrolysis, the NHS ester group, used for conjugation to amines, is susceptible to hydrolysis, especially at higher pH.[3][4]
Q2: At what pH is the SPDP-linker most stable?
A2: The disulfide bond within the SPDP linker is most stable at neutral to slightly acidic pH (pH 6.0-7.5). Under these conditions, spontaneous hydrolysis of the disulfide bond is minimal. However, the amine-reactive NHS ester portion of the molecule is more stable at acidic pH and its rate of hydrolysis increases significantly with increasing pH. For example, the half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.[1]
Q3: Can buffer components affect the stability of my SPDP-linked conjugate?
A3: Yes. Buffers containing primary amines (e.g., Tris) can react with the NHS ester, preventing conjugation. More importantly, buffers containing thiols (e.g., DTT, β-mercaptoethanol) will actively cleave the disulfide bond. It is crucial to use non-nucleophilic buffers free of thiols, such as phosphate, borate, or carbonate buffers, for conjugation and stability studies.
Q4: I am observing premature cleavage of my payload. What are the likely causes?
A4: Premature cleavage of an SPDP-linked conjugate is almost always due to the presence of reducing agents. Consider the following sources:
-
Buffer Contamination: Ensure your buffers are free from thiols.
-
Cellular Environment: If working in a cellular context, intracellular reducing agents like glutathione can cleave the linker. This is often the intended mechanism for payload release inside a cell.
-
Instability of the Conjugated Molecule: The protein or molecule to which the linker is attached may have free sulfhydryl groups that can promote disulfide exchange, especially at pH values above 8.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: Reaction pH is too high (>8.5) or reaction time is too long. 2. Buffer interference: Use of amine-containing buffers (e.g., Tris, Glycine). 3. Poor linker solubility: SPDP-PEG linkers may have limited aqueous solubility. | 1. Perform conjugation at pH 7.2-8.0. Keep reaction times to 30-60 minutes. 2. Switch to a non-amine buffer like PBS (Phosphate-Buffered Saline) or Borate buffer. 3. Dissolve the this compound linker in an organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture. |
| Premature Payload Release | 1. Presence of reducing agents: Contamination in buffers or reagents. 2. Intramolecular disulfide exchange: Free thiols on the conjugated protein/molecule. 3. High pH: pH > 8.5 can facilitate disulfide exchange reactions. | 1. Use fresh, high-purity, thiol-free buffers. 2. If possible, cap free thiols on the protein using an alkylating agent (e.g., N-ethylmaleimide) after the desired disulfide linkage is formed. 3. Maintain the conjugate in buffers at or below pH 7.5 for storage and analysis. |
| Inconsistent Cleavage Rates | 1. Variable temperature: Reaction rates are temperature-dependent. 2. Inconsistent concentration of reducing agent: Inaccurate preparation of DTT or TCEP solutions. 3. Oxygenation of reducing agent: DTT can be oxidized and inactivated by exposure to air. | 1. Perform all cleavage experiments in a temperature-controlled environment (e.g., water bath, incubator). 2. Prepare fresh solutions of the reducing agent for each experiment. 3. Use degassed buffers for preparing the reducing agent solution to minimize oxidation. |
Experimental Protocols
Protocol 1: Determining the Pseudo-First-Order Rate of Disulfide Cleavage
This protocol provides a general method to determine the rate of cleavage of an SPDP-linked conjugate in the presence of a reducing agent.
Objective: To measure the rate of payload release from an this compound conjugate upon exposure to a reducing agent like DTT.
Materials:
-
This compound conjugated molecule (e.g., ADC, protein-dye conjugate)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Reducing Agent Stock Solution: 100 mM Dithiothreitol (DTT) in degassed Assay Buffer (prepare fresh)
-
Quenching Solution (optional, depending on analysis method): e.g., N-ethylmaleimide solution to cap unreacted thiols.
-
Analytical Instrument: HPLC, LC-MS, or a spectrophotometer suitable for detecting the released payload or the intact conjugate.
Procedure:
-
Equilibrate all solutions and the analytical instrument to the desired experimental temperature (e.g., 37°C).
-
Prepare the conjugate solution at a known final concentration in the pre-warmed Assay Buffer.
-
Initiate the reaction by adding a specific volume of the DTT stock solution to the conjugate solution to achieve the desired final DTT concentration (e.g., 5 mM). Mix thoroughly but gently.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary and/or prepare the sample for analysis.
-
Analyze the samples to quantify the concentration of the intact conjugate and/or the released payload.
-
Data Analysis: Plot the natural logarithm of the percentage of intact conjugate remaining versus time. The pseudo-first-order rate constant (k) can be determined from the negative slope of the linear portion of this plot. The half-life (t½) of the linker can be calculated using the equation: t½ = 0.693 / k.
Visualizations
SPDP Cleavage Mechanism
The diagram below illustrates the cleavage of a disulfide bond in an SPDP linker by a reducing agent such as DTT.
Caption: Disulfide bond cleavage of an SPDP linker by DTT.
Experimental Workflow for Cleavage Rate Determination
This workflow outlines the key steps for experimentally determining the cleavage rate of the SPDP linker.
References
Navigating Protein Labeling: A Technical Support Guide for SPDP-PEG7-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for controlling the degree of labeling (DOL) when using SPDP-PEG7-acid for bioconjugation. Whether you are developing antibody-drug conjugates (ADCs), creating fluorescently labeled proteins for imaging, or immobilizing proteins on surfaces, achieving a precise and reproducible DOL is critical for the efficacy and reliability of your final product. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used to connect two molecules, typically proteins.[1] It has two reactive ends separated by a polyethylene glycol (PEG) spacer:
-
Succinimidyl Ester (NHS Ester) Group: This end reacts with primary amines (-NH2), such as those on the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[2]
-
Pyridyldithiol Group: This group reacts with sulfhydryl groups (-SH), like those on cysteine residues, to form a cleavable disulfide bond.[3]
-
PEG7 Spacer: The seven-unit PEG spacer increases the solubility and stability of the resulting conjugate and reduces potential aggregation.[4]
-
Carboxylic Acid: The terminal carboxylic acid on the PEG chain allows for further modifications or can be used for conjugation after activation (e.g., with EDC/NHS).[5]
Q2: How do I control the degree of labeling (DOL) with this compound?
A2: The Degree of Labeling (DOL), or the average number of this compound molecules attached to a single protein molecule, is primarily controlled by several key reaction parameters:
-
Molar Ratio: The ratio of this compound to your protein is the most critical factor. Increasing the molar excess of the crosslinker will generally result in a higher DOL.
-
Reaction pH: The reaction of the NHS ester with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5. At lower pH, amines are protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.
-
Protein Concentration: Higher protein concentrations can favor the reaction between the protein and the crosslinker over the hydrolysis of the NHS ester, leading to higher labeling efficiency. A concentration of at least 2 mg/mL is often recommended.
-
Reaction Time and Temperature: Typical reactions are run for 30-60 minutes at room temperature or for longer periods at 4°C to minimize hydrolysis.
Q3: How can I determine the degree of labeling?
A3: The DOL can be determined spectrophotometrically. Since this compound itself does not have a strong absorbance in the visible range, this method is most applicable when the pyridyldithiol group is reacted with a thiol, releasing pyridine-2-thione, which has a strong absorbance at 343 nm. However, for determining the initial degree of amine labeling, indirect methods or more advanced techniques are often required:
-
Quantification of Pyridine-2-thione Release: After labeling your protein with this compound, you can react the conjugate with an excess of a thiol-containing compound like dithiothreitol (DTT). The released pyridine-2-thione can be quantified by measuring the absorbance at 343 nm (molar extinction coefficient, ε ≈ 8,080 M⁻¹cm⁻¹). This will tell you the number of accessible pyridyldithiol groups, which corresponds to the DOL.
-
Mass Spectrometry (MS): Mass spectrometry can directly measure the mass of the conjugated protein. The increase in mass corresponds to the number of attached this compound molecules.
-
UV-Vis Spectroscopy (if a chromophore is introduced): If the pyridyldithiol group is reacted with a thiol-containing dye, the DOL can be calculated using the absorbance of the dye and the protein, similar to standard dye-protein conjugate analysis.
Experimental Protocols
Protocol 1: Optimizing the Degree of Labeling
This protocol provides a systematic approach to determine the optimal molar ratio of this compound to your protein to achieve a desired DOL.
Materials:
-
Protein solution (e.g., IgG at 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
-
Prepare a stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Set up parallel reactions: Prepare a series of small-scale reactions with varying molar ratios of this compound to your protein. See the table below for suggested starting points.
-
Perform the labeling reaction: a. Add the calculated volume of the this compound stock solution to your protein solution while gently vortexing. b. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate: Remove excess, unreacted crosslinker and reaction byproducts using a desalting column equilibrated with your desired storage buffer.
-
Determine the DOL: Use an appropriate method (e.g., quantification of pyridine-2-thione release or mass spectrometry) to determine the DOL for each reaction.
-
Analyze the results: Plot the DOL as a function of the molar ratio of this compound to identify the optimal condition for your desired DOL.
Data Presentation: Molar Ratio vs. Expected Degree of Labeling
The following table provides an estimated starting point for achieving a desired DOL for a typical antibody (IgG, ~150 kDa) at a concentration of 2-5 mg/mL in a buffer at pH 7.5. These values should be empirically optimized for your specific protein and reaction conditions.
| Target DOL | Molar Excess of this compound | Expected Outcome |
| Low (1-2) | 5:1 to 10:1 | Minimal labeling, useful for applications where protein function is highly sensitive to modification. |
| Medium (3-5) | 10:1 to 20:1 | A good starting point for many applications, balancing labeling efficiency with maintaining protein activity. |
| High (6-8) | 20:1 to 40:1 | High labeling density, potentially useful for immunogen preparation but may risk protein aggregation or loss of function. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Hydrolyzed this compound: The NHS ester is moisture-sensitive. | a. Use fresh, high-quality this compound. Store desiccated at -20°C. b. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| 2. Incorrect Buffer pH: The pH is too low (<7.2), leading to protonated, unreactive amines. | a. Verify the pH of your reaction buffer. b. Use a buffer in the optimal pH range of 7.2-8.5. | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | a. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before the reaction. | |
| 4. Low Reactant Concentration: Dilute protein solutions favor hydrolysis of the NHS ester. | a. If possible, increase the concentration of your protein to >2 mg/mL. | |
| 5. Insufficient Molar Excess: The amount of crosslinker is too low. | a. Increase the molar ratio of this compound to your protein. | |
| High Degree of Labeling (DOL) | 1. Excessive Molar Ratio: Too much crosslinker was used. | a. Reduce the molar excess of this compound in the reaction. |
| 2. High pH: A pH > 8.5 can increase the reaction rate but also hydrolysis. | a. Lower the pH of the reaction buffer to within the 7.2-8.0 range. | |
| 3. Long Reaction Time: The reaction was allowed to proceed for too long. | a. Reduce the incubation time. | |
| Protein Precipitation/Aggregation | 1. High DOL: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. | a. Reduce the molar excess of this compound to achieve a lower DOL. b. Consider performing the reaction at 4°C. |
| 2. Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high. | a. Keep the volume of the crosslinker stock solution to less than 10% of the total reaction volume. | |
| Loss of Protein Activity | 1. Modification of Critical Residues: Lysine residues in the active site or binding interface may have been modified. | a. Reduce the DOL by lowering the molar excess of the crosslinker. b. Consider site-directed mutagenesis to protect critical lysine residues or introduce a cysteine at a non-critical site for thiol-specific conjugation. |
Visualizations
References
Validation & Comparative
Characterization of SPDP-PEG7-Acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers and professionals in drug development, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. When conjugating molecules like SPDP-PEG7-acid to proteins, such as antibodies or antibody fragments, a robust analytical workflow is essential to confirm successful conjugation, determine the degree of substitution, and assess the homogeneity of the product. This guide provides a comparative overview of mass spectrometry for the characterization of this compound conjugates, supported by representative experimental data, and discusses alternative analytical techniques.
Mass Spectrometry for High-Resolution Analysis
Mass spectrometry (MS) is a powerful and widely used technique for the detailed characterization of PEGylated proteins.[1][2] It provides precise molecular weight information, allowing for the unambiguous confirmation of conjugation and the determination of the number of PEG moieties attached to the protein. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are frequently employed for this purpose.[1]
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are particularly well-suited for analyzing the heterogeneity of PEGylated products.[3] However, the inherent polydispersity of some PEG reagents and the presence of multiple charge states in ESI-MS can lead to complex spectra.[1] Strategies to mitigate these challenges include the use of charge-stripping agents like triethylamine (TEA) to simplify ESI spectra and the use of sophisticated deconvolution software to determine the neutral mass of the conjugates.
Representative Experimental Data
To illustrate the utility of mass spectrometry, consider the conjugation of this compound to a monoclonal antibody fragment (Fab) with a molecular weight of approximately 47.8 kDa. The following table summarizes hypothetical, yet representative, data obtained from a high-resolution mass spectrometry analysis of the conjugation reaction mixture.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Fab | 47,800.0 | 47,801.2 | 15 |
| Fab + 1 this compound | 48,394.7 | 48,395.9 | 45 |
| Fab + 2 this compound | 48,989.4 | 48,990.1 | 30 |
| Fab + 3 this compound | 49,584.1 | 49,584.9 | 10 |
This is a representative dataset generated for illustrative purposes.
This data clearly indicates the successful conjugation of this compound to the Fab fragment, with the majority of the product being singly or doubly conjugated. The high resolution of the mass spectrometer allows for the differentiation of species with varying degrees of PEGylation.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled detail in terms of molecular weight, other techniques offer complementary information and are often used in conjunction with MS for a comprehensive characterization of bioconjugates.
| Technique | Principle | Information Provided | Resolution | Throughput |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Precise molecular weight of conjugates, degree of PEGylation, identification of conjugation sites (with MS/MS). | Very High | Moderate |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Purity of the conjugate, detection of aggregates, separation of conjugated from unconjugated protein. | Low to Moderate | High |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. | Purity of the conjugate, separation of species with different degrees of PEGylation. | High | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of covalent bond formation, determination of the degree of PEGylation. | High (for structure) | Low |
Experimental Protocols
Activation of this compound
The carboxylic acid moiety of this compound must be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester, for efficient conjugation to primary amines on the protein.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be conjugated (e.g., Fab fragment) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Desalting column
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active SPDP-PEG7-NHS ester.
Protein Conjugation and Mass Spectrometry Analysis
Procedure:
-
Add the activated SPDP-PEG7-NHS ester solution to the protein solution at a desired molar ratio (e.g., 10:1 linker-to-protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove excess, unreacted this compound and other small molecules by buffer exchange using a desalting column equilibrated with a mass spectrometry-compatible buffer (e.g., 100 mM ammonium acetate).
-
Prepare the sample for mass spectrometry. For ESI-MS, the sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid. For MALDI-TOF MS, the sample is co-crystallized with a suitable matrix (e.g., sinapinic acid).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Process the raw data. For ESI-MS, this involves deconvolution of the multiply charged spectrum to obtain the zero-charge mass spectrum. For MALDI-TOF MS, the spectrum will show singly charged ions.
-
Analyze the resulting spectrum to identify the peaks corresponding to the unconjugated protein and the various PEGylated species, and determine their relative abundances.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the conjugation and analysis workflow.
Caption: Workflow for the activation and conjugation of this compound.
Caption: General workflow for mass spectrometry analysis.
References
A Researcher's Guide to Analyzing SPDP-PEG7-Acid Conjugation by HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of the resulting conjugates is paramount. This guide provides a comprehensive comparison of using SPDP-PEG7-acid as a bifunctional crosslinker and its analysis by High-Performance Liquid Chromatography (HPLC). We will delve into its performance in comparison to other common crosslinkers, supported by detailed experimental protocols and data presentation.
Understanding this compound Conjugation
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker containing an NHS ester and a pyridyldithiol group. The NHS ester reacts with primary amines (like those on lysine residues of proteins), while the pyridyldithiol group reacts with sulfhydryl groups (from cysteine residues). The PEG7 (polyethylene glycol) linker is a hydrophilic spacer that enhances the solubility of the conjugate and reduces potential immunogenicity. The "acid" functionality indicates a terminal carboxylic acid group, which can be activated to an NHS ester for reaction with amines.
The conjugation process typically involves a two-step reaction. First, the this compound is activated and reacted with an amine-containing molecule. Subsequently, the pyridyldithiol group of the modified molecule is reacted with a sulfhydryl-containing molecule, forming a disulfide bond. This disulfide bond is cleavable by reducing agents, a feature that can be exploited in drug delivery systems.
HPLC Analysis of Conjugation Reactions
HPLC is a powerful technique for monitoring the progress of conjugation reactions and characterizing the final product.[1] Both Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are valuable methods in this context.
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the analysis of protein conjugations, RP-HPLC can be used to separate the unconjugated protein, the crosslinker, and the resulting conjugate(s). The retention time of the conjugate will typically differ from the starting protein due to the addition of the linker. By analyzing peak areas, the extent of conjugation can be quantified.[2][3][4]
-
Hydrophobic Interaction Chromatography (HIC) is another technique that separates proteins based on surface hydrophobicity but under non-denaturing conditions.[5] HIC is particularly useful for analyzing antibody-drug conjugates (ADCs) to determine the drug-to-antibody ratio (DAR). As more hydrophobic linkers and payloads are attached to an antibody, its retention time on an HIC column increases.
Comparison with Alternative Crosslinkers
This compound is one of many available crosslinkers for bioconjugation. Its performance can be compared with other popular alternatives such as those based on maleimide chemistry (e.g., SMCC) or simple NHS esters.
| Feature | This compound | SMCC-PEGn-acid | NHS-PEGn-acid |
| Reactive Groups | NHS ester (amine-reactive), Pyridyldithiol (sulfhydryl-reactive) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | NHS ester (amine-reactive) |
| Cleavability | Cleavable disulfide bond | Stable thioether bond | Stable amide bond |
| Specificity | High for amines and sulfhydryls | High for amines and sulfhydryls | High for primary amines |
| Stability of Linkage | Reversible with reducing agents | Generally stable, but can undergo retro-Michael reaction | Very stable |
| Hydrophilicity | High (due to PEG linker) | High (due to PEG linker) | High (due to PEG linker) |
| HPLC Analysis | RP-HPLC and HIC can monitor conjugation and product distribution. | RP-HPLC and HIC are used to assess conjugation and stability. | RP-HPLC and Size-Exclusion Chromatography (SEC) are common. |
| Key Advantage | Cleavable linkage allows for payload release under reducing conditions. | Forms a stable covalent bond. | Simple, one-step conjugation to amines. |
| Key Disadvantage | Potential for premature cleavage of the disulfide bond in vivo. | Maleimide hydrolysis is a competing reaction. | Limited to targeting amine groups. |
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol describes the general steps for conjugating a protein containing primary amines with this compound, followed by conjugation to a sulfhydryl-containing molecule.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound: Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF to prepare a stock solution. The molar ratio of this compound:NHS:EDC is typically 1:1.2:1.2.
-
Reaction with Protein: Add the activated SPDP-PEG7-NHS ester solution to the protein solution. A molar excess of the activated linker over the protein is typically used. The reaction is usually carried out for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Linker: Remove unreacted crosslinker using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Conjugation to Sulfhydryl-containing Molecule: Add the sulfhydryl-containing molecule to the SPDP-activated protein. The reaction proceeds via disulfide exchange. This reaction is typically performed at pH 7-8 for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted components.
Protocol 2: RP-HPLC Analysis of the Conjugation Reaction
This protocol outlines a general method for analyzing the conjugation mixture by RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column suitable for protein analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Samples from the conjugation reaction (aliquots taken at different time points)
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the reaction mixture onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm (for protein) and potentially at a wavelength specific to the payload if it has a chromophore.
-
Data Analysis: Integrate the peak areas of the unconjugated protein and the conjugate peaks. The percentage of conjugation can be calculated based on the relative peak areas.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. [sonar.ch]
Comparative Guide to SDS-PAGE Analysis of Proteins Modified with SPDP-PEG7-acid
This guide provides a comprehensive comparison of SPDP-PEG7-acid with alternative protein modification reagents, supported by experimental protocols and data interpretation for SDS-PAGE analysis. It is intended for researchers, scientists, and drug development professionals working on protein bioconjugation and characterization.
Introduction to Protein Modification with this compound
This compound is a heterobifunctional crosslinker used for protein modification. It contains three key components:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues and the N-terminus of a protein) to form stable amide bonds.
-
Pyridyldithiol (SPDP) group: Reacts with sulfhydryl groups (e.g., cysteine residues) to form a cleavable disulfide bond.
-
Polyethylene Glycol (PEG) spacer: A 7-unit PEG chain that increases the hydrophilicity and hydrodynamic radius of the modified protein. The terminal carboxylic acid group can be used for further conjugations.
Modification of a protein with this compound via its NHS ester results in the introduction of a sulfhydryl-reactive handle. This two-step process is often used to link two different proteins or a protein and a payload molecule. The attachment of the PEG linker itself causes a characteristic shift in the protein's migration on an SDS-PAGE gel, which is the primary method of analysis.
Principle of SDS-PAGE for PEGylated Proteins
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins primarily based on their molecular weight. When a protein is modified with a PEG chain, its hydrodynamic radius increases significantly. This larger size impedes its movement through the polyacrylamide gel matrix, causing it to migrate slower than its unmodified counterpart. As a result, the PEGylated protein band appears higher on the gel, corresponding to a larger apparent molecular weight.[1][2]
However, this apparent molecular weight is often greater than the actual combined molecular weight of the protein and the attached PEG chain. This discrepancy arises from the unique properties of the PEG-SDS complex, which can affect protein mobility.[3][4][5] It is also common to observe broader or smeared bands for PEGylated proteins, which can be attributed to the heterogeneity of the PEGylation reaction and interactions between PEG and SDS.
Comparison of Protein Modification Reagents
This compound is one of several reagents available for protein modification. The choice of reagent depends on the available functional groups on the protein, the desired linkage stability, and the specific application. Below is a comparison with common alternatives.
| Feature | This compound | Maleimide-PEG | NHS-ester-PEG | Click Chemistry (e.g., DBCO-PEG) |
| Target Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Primary Amines (-NH₂) | Azide or Alkyne (requires prior modification) |
| Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 | 7.0 - 8.5 | 4.0 - 8.5 |
| Linkage Type | Amide | Thioether | Amide | Triazole |
| Cleavability | Disulfide bond in the SPDP group is reducible | Stable | Stable | Stable |
| Specificity | Moderately specific for primary amines | Highly specific for sulfhydryls | Moderately specific for primary amines | Very high (bioorthogonal) |
| Key Advantage | Introduces a cleavable, sulfhydryl-reactive handle | Site-specific modification of cysteines | Simple, one-step amine modification | High specificity, minimal side reactions |
| Consideration | Two-step conjugation if linking two proteins | Thioether bond can be unstable at high pH | Can modify multiple lysine residues, leading to heterogeneity | Requires pre-introduction of the complementary tag |
Experimental Protocols
A. Protein Modification with this compound (via Amine)
This protocol describes the first step of a two-step conjugation: modifying a protein with this compound to introduce a pyridyldithiol group.
-
Buffer Preparation: Prepare a reaction buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.
-
Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup:
-
Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the dissolved this compound solution to the protein solution. A molar excess of 10-20 fold of the crosslinker over the protein is a common starting point.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching & Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove excess, non-reacted crosslinker and byproducts using a desalting column or dialysis against the reaction buffer.
-
-
Analysis: The resulting pyridyldithiol-activated protein is now ready for conjugation to a sulfhydryl-containing molecule or for analysis by SDS-PAGE.
B. SDS-PAGE Analysis of Modified Protein
-
Sample Preparation:
-
Mix the unmodified protein control and the purified modified protein with 4X SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes. Note: For some PEG-maleimide conjugates, heating can lead to loss of the PEG chain and should be avoided or optimized.
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Coomassie Blue Staining (for total protein): Incubate the gel in Coomassie Brilliant Blue R-250 solution for 1-2 hours. Destain with a solution of methanol and acetic acid until protein bands are clearly visible against a clear background.
-
Barium Iodide Staining (for PEG): First, fix the gel in 5% glutaraldehyde. Then, incubate the gel in a 5% barium chloride solution, followed by a brief incubation in an iodine solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) until brown bands appear, indicating the presence of PEG. This method specifically stains the PEG component.
-
Data Presentation and Interpretation
The success of the modification is determined by a shift in the molecular weight of the protein band on the SDS-PAGE gel. The table below shows hypothetical results for a 50 kDa protein modified with different PEG reagents.
| Sample | Reagent | Expected MW Shift | Apparent MW on SDS-PAGE | Band Appearance |
| 1 | Unmodified Protein | N/A | ~50 kDa | Sharp band |
| 2 | This compound | ~0.8 kDa | ~55-60 kDa | Slightly broader band, shifted upwards |
| 3 | Maleimide-PEG5k | ~5 kDa | ~65-75 kDa | Broader band, significant upward shift |
| 4 | NHS-ester-PEG5k | ~5 kDa (mono-PEGylated) | ~65-75 kDa | Multiple bands or smear if poly-PEGylated |
Interpretation:
-
A distinct upward shift in the lane with the modified protein compared to the control indicates successful PEGylation.
-
The presence of multiple bands or a smear above the main protein band may suggest multiple PEG molecules have attached to the protein (poly-PEGylation).
-
The intensity of the unmodified protein band can be used to semi-quantitatively estimate the efficiency of the modification reaction.
Diagrams
Caption: Reaction of this compound with a protein's primary amine.
Caption: Workflow for protein modification and SDS-PAGE analysis.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SPDP-PEG7-acid and Maleimide-PEG Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's chemical properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of two commonly employed linker strategies: the cleavable SPDP-PEG7-acid and the thiol-reactive maleimide-PEG linkers, supported by experimental data and detailed protocols.
Introduction to SPDP and Maleimide Linkers
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, separated by a 7-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody, while the pyridyldithiol group reacts with sulfhydryl groups to form a disulfide bond. This disulfide bond is cleavable under reducing conditions, such as those found within the tumor microenvironment and inside cells, making it a popular choice for ADCs where intracellular drug release is desired.[1][2]
Maleimide-PEG linkers are widely used for their high reactivity and specificity towards thiol groups, typically on cysteine residues of an antibody.[3] The maleimide group undergoes a Michael addition reaction with a thiol to form a stable thioether bond. While this bond is generally considered non-cleavable by enzymatic action, the stability of the resulting succinimide ring can be a concern. It is susceptible to a retro-Michael reaction, which can lead to premature drug release.[][5] However, hydrolysis of the succinimide ring can lead to a more stable, ring-opened structure that is resistant to this deconjugation.
At a Glance: this compound vs. Maleimide-PEG Linkers
| Feature | This compound Linker | Maleimide-PEG Linker |
| Target Residue on Antibody | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Conjugation Chemistry | NHS ester reaction with amines, followed by disulfide exchange with thiols | Michael addition of thiol to maleimide |
| Bond Formed with Payload | Cleavable disulfide bond | Stable thioether bond |
| Release Mechanism | Reduction of the disulfide bond (e.g., by glutathione in the tumor microenvironment or inside the cell) | Generally relies on lysosomal degradation of the antibody for payload release, though the succinimide ring can be unstable. |
| Plasma Stability | The disulfide bond can be susceptible to premature cleavage in the reducing environment of plasma, though this can be modulated by steric hindrance around the bond. | The thioether bond is highly stable, but the succinimide ring is prone to a retro-Michael reaction, leading to payload loss. Ring hydrolysis can increase stability. |
| Bystander Effect | Yes, the released payload can diffuse to neighboring antigen-negative cells. | Generally limited, as the payload is typically released after lysosomal degradation of the antibody, often as a charged species that cannot easily cross cell membranes. |
| Homogeneity of ADC | Conjugation to lysine residues can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). | Can produce more homogeneous ADCs, especially when using engineered cysteine residues for site-specific conjugation. |
Performance Data: A Comparative Overview
| Parameter | SPDP-based Linker (Disulfide) | Maleimide-based Linker (Thioether) |
| Conjugation Efficiency | High, with NHS ester reactions proceeding efficiently at neutral to slightly basic pH. | Very high and rapid reaction between maleimide and thiol at neutral pH. |
| Plasma Half-life of Conjugate | Variable, can be shorter due to disulfide bond instability. For example, some disulfide-linked maytansinoid conjugates have shown a deconjugation half-life of approximately 9 days in circulation. | Generally longer due to the stable thioether bond, but payload loss can occur. Some studies have shown that ADCs with maleimide conjugation can lose about half of their payload in rat serum over time due to the retro-Michael reaction. |
| In Vitro Cytotoxicity (IC50) | Potent, with IC50 values in the low nanomolar range for targeted cells. | Also highly potent, with IC50 values typically in the low nanomolar range for antigen-positive cells. |
| Bystander Killing Efficiency | High. The released, often membrane-permeable payload can effectively kill neighboring antigen-negative cells. The efficiency can be quantified using a Bystander Effect Coefficient. | Low to negligible. The payload is typically released as a charged amino acid adduct after antibody degradation, which limits its ability to cross cell membranes and kill bystander cells. |
Experimental Protocols
I. Antibody Conjugation
A. This compound Conjugation Protocol
This protocol describes the two-step conjugation of a payload to an antibody using an this compound linker.
-
Activation of the Payload:
-
Dissolve the payload containing a free amine group and the this compound linker in a suitable organic solvent like DMSO.
-
Add a coupling agent such as EDC and NHS to activate the carboxylic acid of the linker.
-
Incubate for 1-2 hours at room temperature to form the payload-linker NHS ester.
-
-
Antibody Modification:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated payload-linker NHS ester to the antibody solution at a desired molar ratio.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted payload-linker by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
B. Maleimide-PEG-acid Conjugation Protocol
This protocol outlines the conjugation of a payload to reduced cysteine residues on an antibody.
-
Antibody Reduction:
-
Exchange the antibody into a phosphate buffer (e.g., PBS, pH 7.0) containing EDTA.
-
Add a reducing agent such as TCEP or DTT to reduce the interchain disulfide bonds.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the reducing agent using a desalting column.
-
-
Activation of the Payload:
-
Activate the carboxylic acid of the maleimide-PEG-acid linker with EDC and NHS and react it with an amine-containing payload, or directly use a pre-activated maleimide-PEG-payload construct.
-
-
Conjugation:
-
Immediately add the maleimide-activated payload to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature in a thiol-free buffer (pH 6.5-7.5).
-
-
Quenching and Purification:
-
Quench unreacted maleimide groups with an excess of a thiol-containing compound like N-acetylcysteine.
-
Purify the ADC using SEC to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy or mass spectrometry.
-
II. Key Experimental Assays for Performance Comparison
A. Plasma Stability Assay
This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC over time.
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Sample Processing:
-
At each time point, process the plasma samples to separate the ADC from other plasma proteins, often using affinity capture methods.
-
-
Analysis:
-
Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR indicates payload deconjugation.
-
B. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload.
-
Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
C. Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.
-
Cell Seeding:
-
Co-culture antigen-positive and antigen-negative cells (the latter often expressing a fluorescent protein like GFP for easy identification) in the same wells of a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the GFP-expressing antigen-negative cells to determine their viability.
-
-
Data Analysis:
-
A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
-
Visualizing the Processes
Signaling Pathways and Workflows
Caption: this compound conjugation and mechanism of action.
Caption: Maleimide-PEG linker conjugation and mechanism of action.
Caption: Workflow for comparing ADC performance.
Conclusion
The choice between this compound and maleimide-PEG linkers for antibody conjugation is highly dependent on the desired mechanism of action and the specific therapeutic application. This compound offers the advantage of a cleavable linker, enabling intracellular release of the payload and a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, the stability of the disulfide bond in circulation must be carefully considered.
Maleimide-PEG linkers, on the other hand, form a more stable thioether bond, which can lead to a longer plasma half-life of the ADC. The trade-off is a generally limited bystander effect, as the payload is released after lysosomal degradation of the antibody. The potential for the retro-Michael reaction leading to premature payload release is a significant consideration, although strategies to mitigate this by promoting succinimide ring hydrolysis are available.
Ultimately, the optimal linker choice will be determined by a thorough evaluation of the ADC's performance in preclinical models, taking into account factors such as conjugation efficiency, plasma stability, in vitro potency, and the desired level of bystander killing.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SPDP-PEG7-acid and SMCC Crosslinkers for Bioconjugation
In the realm of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional biomolecular conjugates. For researchers, scientists, and professionals in drug development, understanding the nuances of different crosslinkers is critical for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays. This guide provides an objective, data-driven comparison of two widely used heterobifunctional crosslinkers: SPDP-PEG7-acid and SMCC.
Introduction to this compound and SMCC
This compound is a long-chain, PEGylated crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. The NHS ester reacts with primary amines, such as those on lysine residues of proteins, while the pyridyl disulfide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues. A key feature of this crosslinker is the disulfide bond formed, which is cleavable under reducing conditions. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the conjugate.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-PEGylated crosslinker that also contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group. The reaction of the maleimide group with a thiol results in a stable thioether bond. The cyclohexane bridge in its spacer arm is known to increase the stability of the maleimide group.[1]
Chemical Properties and Mechanism of Action
Both crosslinkers facilitate the conjugation of amine-containing molecules to sulfhydryl-containing molecules in a two-step process. First, the NHS ester reacts with a primary amine on the first molecule. After removing the excess crosslinker, the second molecule with a free sulfhydryl group is added to react with the pyridyl disulfide or maleimide group.
Performance Comparison
The choice between this compound and SMCC depends on the specific requirements of the application, such as the desired stability of the final conjugate and the importance of hydrophilicity.
| Feature | This compound | SMCC |
| Chemical Formula | C25H42N2O10S2 | C16H18N2O6 |
| Molecular Weight | 594.74 g/mol | 334.32 g/mol |
| Spacer Arm Length | ~36.9 Å | ~8.3 Å |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); PEG spacer enhances aqueous solubility of the conjugate.[2][3] | Insoluble in water; requires dissolution in an organic solvent like DMSO or DMF.[4] |
| Reactive Groups | NHS ester (amine-reactive), Pyridyl disulfide (thiol-reactive) | NHS ester (amine-reactive), Maleimide (thiol-reactive) |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-) |
| Bond Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP).[5] | Generally stable, non-cleavable. |
Table 1: General Characteristics of this compound and SMCC.
| Parameter | This compound | SMCC |
| NHS Ester Reaction pH | 7.0 - 8.0 | 7.0 - 9.0 |
| Thiol Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C: 4-5 hours; pH 8.6, 4°C: 10 minutes. | pH 7.0, 0°C: 4-5 hours; pH 8.6, 4°C: 10 minutes. |
| Typical Reaction Time (Amine) | 30 - 60 minutes at room temperature. | 30 - 60 minutes at room temperature. |
| Typical Reaction Time (Thiol) | 8 - 16 hours at room temperature. | 30 minutes to 2 hours at room temperature. |
| Quenching Reagent | Tris or glycine for NHS ester. | Tris or glycine for NHS ester; cysteine or other thiols for maleimide. |
Table 2: Comparison of Reaction Conditions.
| Feature | This compound Conjugate (Disulfide Bond) | SMCC Conjugate (Thioether Bond) |
| Stability in Plasma | Susceptible to cleavage by reducing agents like glutathione. | Generally stable, but can undergo retro-Michael reaction and thiol exchange with other thiols (e.g., albumin), leading to drug loss. The succinimide ring can be hydrolyzed, which stabilizes the linkage. |
| Intracellular Stability | Readily cleaved in the reducing intracellular environment, facilitating payload release. | Stable, requiring lysosomal degradation of the antibody to release the drug. |
| Key Advantage | Cleavable linkage for controlled drug release. | High stability for applications requiring a permanent linkage. |
Table 3: Conjugate Stability Comparison.
| Feature | This compound (PEGylated) | SMCC (Non-PEGylated) |
| Hydrophilicity | The PEG7 spacer significantly increases the hydrophilicity of the crosslinker and the resulting conjugate. | The cyclohexane spacer is hydrophobic. |
| Solubility of Conjugate | Enhanced aqueous solubility, which can prevent aggregation of hydrophobic drugs or proteins. | May lead to aggregation with hydrophobic payloads. |
| Pharmacokinetics | PEGylation can increase the hydrodynamic size, potentially extending the circulating half-life and reducing renal clearance. However, the effect can be size-dependent. | Pharmacokinetics are primarily determined by the conjugated biomolecule. |
| Immunogenicity | The PEG chain can shield epitopes, potentially reducing the immunogenicity of the conjugate. | No shielding effect. |
Table 4: Impact of the PEG Linker.
Experimental Protocols
Detailed methodologies for the conjugation of an antibody with a thiol-containing molecule using both crosslinkers are provided below.
Protocol 1: Antibody-Payload Conjugation using this compound
Materials:
-
Antibody (2-10 mg/mL in PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload
-
Desalting columns
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with this compound: a. Prepare a 25 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted this compound using a desalting column equilibrated with PBS.
-
Conjugation with Thiol-Containing Payload: a. Immediately add the thiol-containing payload to the pyridyl disulfide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended. b. Incubate the reaction for 8-16 hours at room temperature.
-
Purification: a. Purify the antibody-payload conjugate using size-exclusion chromatography to remove excess payload and any unconjugated antibody.
Protocol 2: Antibody-Payload Conjugation using SMCC
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload
-
Desalting columns
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation with Thiol-Containing Payload: a. Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended. b. Incubate the reaction for 30-120 minutes at room temperature in a buffer with a pH of 6.5-7.5.
-
Quenching and Purification: a. To stop the reaction, add a final concentration of 50-100 mM Tris buffer or a molar excess of a thiol-containing compound like cysteine. b. Purify the antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove excess payload and quenching reagent.
Conclusion
The choice between this compound and SMCC is dictated by the desired attributes of the final bioconjugate.
Choose this compound when:
-
A cleavable linkage is required for intracellular drug release.
-
Enhanced hydrophilicity is needed to improve the solubility and stability of the conjugate, especially with hydrophobic payloads.
-
A longer spacer arm is beneficial for overcoming steric hindrance.
Choose SMCC when:
-
A stable, non-cleavable bond is essential for the application.
-
The hydrophobicity of the linker is not a concern or is desired.
-
A shorter, more rigid spacer is preferred.
By carefully considering the chemical properties, reaction conditions, and stability of the resulting conjugates, researchers can select the optimal crosslinker to achieve their scientific goals.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
SPDP-PEG7-Acid Cleavable Linker in ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC) that profoundly influences its therapeutic index.[1] This guide provides a comprehensive comparison of the SPDP-PEG7-acid cleavable linker with other commonly used linkers, supported by experimental data and detailed methodologies.
The this compound linker is a heterobifunctional crosslinker featuring three key components:
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): This moiety contains a disulfide bond, which is the cleavable element of the linker.
-
PEG7: A polyethylene glycol spacer consisting of seven repeating ethylene glycol units. This spacer enhances the hydrophilicity of the ADC.
-
Acid: A terminal carboxylic acid group that allows for conjugation to a payload molecule.
The primary advantage of this linker lies in its intracellular cleavage mechanism and the favorable physicochemical properties imparted by the PEG spacer.
Mechanism of Action and Inherent Advantages
The this compound linker leverages the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm. The disulfide bond within the SPDP moiety is stable in the bloodstream where GSH levels are low.[2] However, upon internalization of the ADC into a cancer cell, the high intracellular concentration of GSH rapidly reduces the disulfide bond, leading to the release of the cytotoxic payload.[3]
The PEG7 spacer plays a crucial role in improving the overall properties of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation.[1] The hydrophilic PEG7 chain acts as a shield for the hydrophobic drug, enhancing solubility, preventing aggregation, and improving the pharmacokinetic profile of the conjugate.[4]
Comparative Performance Analysis
The choice of linker technology has a direct impact on the stability, efficacy, and safety of an ADC. Here, we compare the this compound linker to two other widely used linkers: the protease-cleavable valine-citrulline (VC-PABC) linker and the non-cleavable SMCC linker.
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect | Key Advantages | Key Disadvantages |
| This compound | Disulfide reduction by intracellular glutathione | Generally high | Yes (payload dependent) | Good plasma stability, improved hydrophilicity and pharmacokinetics due to PEG spacer. | Potential for off-target release in reducing microenvironments. |
| VC-PABC | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Variable (can be susceptible to cleavage by other plasma enzymes) | Yes (payload dependent) | Well-established, efficient intracellular release. | Potential for premature cleavage in plasma, leading to off-target toxicity. |
| SMCC | Non-cleavable; payload released upon lysosomal degradation of the antibody | High | No | High plasma stability, lower risk of off-target toxicity. | Limited efficacy against heterogeneous tumors due to lack of bystander effect. |
Experimental Data Summary
The following tables summarize key quantitative data from comparative studies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Species | Assay Method | Stability Metric (% Intact ADC or DAR) | Reference |
| Disulfide (e.g., SPDP) | Human | LC-MS | High stability reported | |
| Peptide (e.g., VC-PABC) | Mouse | LC-MS | Relatively unstable due to carboxylesterase activity | |
| Non-cleavable (e.g., SMCC) | Human | ELISA | High stability | General knowledge |
Table 2: In Vitro Cytotoxicity and Bystander Effect
| ADC Linker | Target Cell Line | Antigen-Negative Cell Line | IC50 (Target Cells) | Bystander Killing Efficiency | Reference |
| Cleavable (e.g., SPDP-payload) | Antigen-Positive | Antigen-Negative | Potent (nM range) | Dependent on payload permeability | |
| Non-cleavable (e.g., T-DM1 with SMCC) | SKBR3 (HER2+) | MCF7 (HER2-) | Potent | No significant bystander effect observed | |
| Cleavable (e.g., DS-8201) | SKBR3 (HER2+) | MCF7 (HER2-) | Potent | Significant bystander effect observed |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
Synthesis of an ADC with an this compound Linker
This protocol outlines the general steps for conjugating a payload to an antibody using an this compound linker.
Caption: Workflow for the synthesis of an ADC using an this compound linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Caption: Experimental workflow for the in vitro plasma stability assay.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Caption: Workflow for the in vitro bystander effect co-culture assay.
Conclusion
The this compound cleavable linker offers a compelling combination of high plasma stability and efficient intracellular payload release, driven by the differential in glutathione concentrations. The integrated PEG7 spacer is a key feature that enhances the hydrophilicity of the ADC, leading to improved pharmacokinetics and allowing for the use of hydrophobic payloads. While the protease-cleavable VC-PABC linker is a well-established alternative, it can exhibit instability in certain preclinical models. The non-cleavable SMCC linker provides maximum stability but lacks the ability to induce a bystander effect, potentially limiting its efficacy in heterogeneous tumors. The choice of linker is ultimately dependent on the specific antibody, payload, and target indication, and should be guided by comprehensive experimental evaluation.
References
A Comparative Guide to the In Vitro Stability of SPDP-PEG7-Acid Linked Drugs
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. The SPDP-PEG7-acid linker, a heterobifunctional crosslinker, is frequently employed to conjugate drugs to antibodies via a disulfide bond. This guide provides an objective comparison of the in vitro stability of this compound linked drugs with other common linker technologies, supported by experimental data and detailed protocols.
Comparative In Vitro Stability of ADC Linkers
The stability of an ADC linker is typically assessed in plasma to mimic systemic circulation and under conditions that simulate the intracellular environment, such as in the presence of high concentrations of glutathione (GSH) or in lysosomal preparations.
| Linker Type | Linker Chemistry | Cleavage Mechanism | In Vitro Stability (Human Plasma) | Key Observations |
| This compound | Disulfide | Reduction | Moderately Stable | Cleavage is dependent on the concentration of reducing agents like glutathione, which is significantly higher inside cells than in plasma.[1][2] Steric hindrance around the disulfide bond can increase plasma stability.[1] |
| Maleimide-based (e.g., SMCC) | Thioether | Non-cleavable (linker) | Generally Stable | Susceptible to retro-Michael reaction, leading to drug deconjugation, especially in rodent plasma.[][4] Ring hydrolysis can improve stability. |
| Hydrazone | Hydrazone | pH-sensitive Hydrolysis | Stable at neutral pH, labile at acidic pH | Designed for drug release in the acidic environment of endosomes and lysosomes. |
| Peptide (e.g., Val-Cit) | Peptide | Enzymatic Cleavage | Stable | Cleaved by specific lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells. |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound linked drug in plasma by measuring the amount of released payload over time.
Materials:
-
ADC linked with this compound
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity resin
-
LC-MS/MS system
Procedure:
-
Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
To quantify the released payload, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free drug.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the released drug.
-
To determine the drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using Protein A or G affinity resin. The captured ADC is then eluted and analyzed by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
Glutathione (GSH) Stability Assay
Objective: To assess the susceptibility of the this compound disulfide bond to cleavage by glutathione.
Materials:
-
ADC linked with this compound
-
Glutathione (GSH)
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Add a solution of GSH to the ADC solution to a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and quench the reaction (e.g., by acidification or addition of a thiol-scavenging agent).
-
Analyze the samples by LC-MS/MS to quantify the amount of released drug.
Lysosomal Stability Assay
Objective: To evaluate the stability and drug release of the ADC in a simulated lysosomal environment.
Materials:
-
ADC linked with this compound
-
Isolated liver lysosomes (commercially available or prepared in-house)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC with isolated liver lysosomes in the lysosomal assay buffer at 37°C.
-
At specified time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to pellet the lysosomal proteins.
-
Analyze the supernatant for the presence of the released drug using a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflows for in vitro stability assays.
Caption: Intracellular drug release from an SPDP-linked ADC.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PROTAC Activity: A Comparative Guide to the SPDP-PEG7-acid Linker
For researchers, scientists, and drug development professionals, the robust validation of Proteolysis-Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. The choice of linker connecting the target protein binder and the E3 ligase ligand is paramount to a PROTAC's efficacy. This guide provides an objective comparison of the SPDP-PEG7-acid linker's performance against other common alternatives, supported by experimental data and detailed protocols for key validation assays.
The this compound linker is a heterobifunctional molecule featuring a terminal N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group and a carboxylic acid, connected by a 7-unit polyethylene glycol (PEG) chain. The SPDP group readily reacts with free sulfhydryl groups on proteins, forming a reversible disulfide bond, while the carboxylic acid can be activated to form a stable amide bond with primary amines. The PEG component enhances solubility and provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Comparative Analysis of PROTAC Linkers
The effectiveness of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The choice of linker significantly influences these parameters.
| Linker Type | Composition | Key Characteristics | Typical DC50 Range (nM) | Dmax (%) | References |
| This compound | PEG, Disulfide | Cleavable disulfide bond, good solubility. | 10 - 500 | 80 - 95+ | |
| Alkyl Chains | Hydrocarbon | Hydrophobic, flexible. | 50 - 1000+ | 70 - 90 | [1] |
| PEG Chains | Polyethylene Glycol | Hydrophilic, flexible, improves solubility. | 10 - 800 | 85 - 95+ | [1] |
| Rigid Linkers (e.g., Piperazine) | Heterocyclic | Conformational rigidity, may improve potency. | 5 - 200 | 90 - 95+ | |
| Clickable Linkers (e.g., Alkyne-Azide) | Triazole | Stable, formed by bioorthogonal chemistry. | 20 - 600 | 80 - 95 |
Key Experiments for Validating PROTAC Activity
A battery of assays is essential to comprehensively validate the activity of a PROTAC. These assays assess the formation of the ternary complex, the ubiquitination of the target protein, and the subsequent degradation of the target.
Ternary Complex Formation Assay
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the foundational step in PROTAC-mediated degradation.
dot
Experimental Protocol: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Pre-incubate a constant concentration of the target protein with a dilution series of the PROTAC.
-
Inject the pre-incubated mixtures over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex. A significant increase in affinity compared to the binary interactions indicates positive cooperativity.[2][3][4]
In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein by the recruited E3 ligase.
dot
Experimental Protocol:
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Ubiquitin and ATP
-
Purified target protein
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the PROTAC at various concentrations. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to ubiquitinated protein.
-
Confirm ubiquitination by stripping the membrane and re-probing with an anti-ubiquitin antibody.
Target Protein Degradation Assay
The definitive measure of a PROTAC's activity is its ability to induce the degradation of the target protein in a cellular context.
dot
Experimental Protocol: Western Blot
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Subsequently, probe with a primary antibody for a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Conclusion
The validation of PROTAC activity is a multi-step process that requires a combination of biophysical and cell-based assays. The this compound linker offers a versatile platform for PROTAC development, with its cleavable disulfide bond providing an additional layer of control and the PEG spacer enhancing solubility. By systematically evaluating ternary complex formation, ubiquitination, and ultimately, target protein degradation, researchers can effectively characterize the performance of PROTACs incorporating the this compound linker and compare its efficacy to other linker modalities. This comprehensive approach is essential for the rational design and optimization of next-generation protein degraders.
References
Assessing the Purity of SPDP-PEG7-Acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of bioconjugates is a critical parameter that directly impacts their efficacy, safety, and reproducibility in therapeutic and diagnostic applications. SPDP-PEG7-acid is a heterobifunctional crosslinker that enables the conjugation of a molecule containing a primary amine to another molecule with a sulfhydryl group, with a seven-unit polyethylene glycol (PEG) spacer providing hydrophilicity and a terminal carboxylic acid for further functionalization. This guide provides a comprehensive comparison of methods to assess the purity of this compound conjugates and evaluates alternative crosslinking strategies.
Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for the comprehensive characterization of this compound conjugates due to the potential for heterogeneity in the PEG linker and the conjugation reaction itself.[1] The primary analytical techniques for assessing the purity of these conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Key Considerations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Aggregation, fragmentation, and separation of conjugated from unconjugated species. | Mobile phase composition can influence protein conformation and separation. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of conjugate species, isomers, and impurities. | Can be denaturing for proteins; requires optimization of mobile phase and gradient. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization of molecules in solution for mass analysis. | Precise molecular weight of the conjugate, determination of drug-to-antibody ratio (DAR), and identification of impurities.[2] | Polydispersity of PEG can complicate spectra; deconvolution software is often required. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF-MS) | Soft ionization technique for large molecules. | Average molecular weight of the conjugate population and distribution of PEGylated species. | Generally provides lower resolution than ESI-MS for heterogeneous samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation of the linker and conjugate, and quantification of conjugation efficiency.[3] | Requires higher sample concentrations and can be complex for large protein conjugates. |
Comparison with Alternative Crosslinkers
The choice of crosslinker is critical in bioconjugation, and several alternatives to this compound exist, each with distinct advantages and disadvantages. The most common alternatives are maleimide-based crosslinkers.
| Feature | This compound | Maleimide-PEG-NHS Ester (e.g., SM(PEG)n) |
| Sulfhydryl-Reactive Group | Pyridyldithiol | Maleimide |
| Linkage Formed | Disulfide bond | Thioether bond |
| Cleavability | Cleavable with reducing agents (e.g., DTT) | Non-cleavable |
| Reaction pH | 7.2 - 8.0 | 6.5 - 7.5 |
| Stability of Linkage | Reversible, susceptible to thiol exchange | Highly stable |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.[4] | No direct spectrophotometric monitoring of the conjugation reaction. |
| Key Advantage | Reversible linkage allows for release of conjugated molecule. | Forms a very stable, irreversible bond suitable for in vivo applications. |
| Potential Drawback | Potential for premature cleavage of the disulfide bond in a reducing environment. | The maleimide group can undergo hydrolysis at higher pH, reducing conjugation efficiency. |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC-MS
This protocol outlines a general method for the analysis of an antibody-drug conjugate (ADC) prepared using this compound.
1. Sample Preparation:
-
Prepare the this compound conjugate at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For analysis of the linker alone, dissolve it in an appropriate organic solvent like DMSO.
2. HPLC Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and 220 nm (for peptide bonds).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the resulting spectra to determine the molecular weights of the different species present in the sample.
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol is suitable for characterizing the this compound linker itself or smaller conjugates.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).
2. NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: ¹H NMR.
-
Data Analysis: Integrate the signals corresponding to the pyridyl protons of the SPDP group, the methylene protons of the PEG chain, and protons of the conjugated molecule to confirm the structure and assess purity. The disappearance or shift of specific proton signals can indicate successful conjugation.[3]
Visualizations
Experimental Workflow for Conjugation and Purity Assessment
Caption: Workflow for the synthesis and purity assessment of a bioconjugate.
Comparison of Reaction Mechanisms
Caption: Reaction mechanisms of SPDP and maleimide with a sulfhydryl group.
Conclusion
The assessment of purity for this compound conjugates requires a combination of analytical techniques to address the potential for heterogeneity. While HPLC and mass spectrometry are indispensable for determining the overall purity and molecular weight distribution, NMR spectroscopy can provide detailed structural confirmation. The choice between this compound and its alternatives, such as maleimide-based linkers, will depend on the specific application, particularly the requirement for a cleavable or a stable, non-reversible linkage. The protocols and workflows provided in this guide offer a robust starting point for researchers to develop and validate their methods for the characterization of these important bioconjugates.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SPDP-PEG7-acid
Essential safety and logistical protocols for the handling and disposal of SPDP-PEG7-acid are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, offering a clear framework for operational safety and waste management.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Double gloving is recommended when handling the pure compound or concentrated solutions.[1][2] |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown or a clean lab coat should be worn to protect clothing and skin.[1][3] For tasks with a risk of splashing, a polyethylene-coated polypropylene gown is advised.[1] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing. |
| Respiratory Protection | Mask/Respirator | A standard surgical mask is typically sufficient for handling small quantities in a well-ventilated area. If significant aerosolization is possible, a NIOSH-approved respirator should be used. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe and effective use of this compound.
1. Preparation and Reconstitution:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
SPDP-PEG reagents typically have limited aqueous solubility and should be dissolved in an appropriate organic solvent such as DMSO or DMF immediately before use.
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound and preparing stock solutions.
2. Reaction Setup:
-
The NHS ester of SPDP reacts with primary amines at a pH range of 7-8. Common buffers for this reaction include phosphate, borate, or carbonate/bicarbonate buffers.
-
Ensure that the reaction buffers are free of primary amines (e.g., Tris) that could compete with the intended reaction.
-
The pyridyldithiol group of SPDP reacts with sulfhydryls between pH 7 and 8.
3. Post-Reaction Quenching and Purification:
-
After the desired reaction time, any unreacted this compound can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine.
-
Purification of the labeled molecule is typically achieved through size-exclusion chromatography (e.g., a desalting column) to remove excess crosslinker and reaction byproducts.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
For larger spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused this compound and any contaminated consumables (e.g., pipette tips, microfuge tubes, gloves) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
